3-(Trifluoromethoxy)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)11-5-2-1-3-10-4-5/h5,10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFJYWUZKUUXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Trifluoromethoxy Group in Piperidine Scaffolds
The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. When appended to the piperidine ring, a ubiquitous motif in pharmaceuticals, the 3-(trifluoromethoxy)piperidine core becomes a highly sought-after building block for the synthesis of novel therapeutics. This guide provides a comprehensive overview of a robust and adaptable synthetic pathway to this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols.
I. Strategic Overview of the Synthesis
The synthesis of 3-(trifluoromethoxy)piperidine is most effectively approached through a multi-step sequence commencing with a commercially available and inexpensive starting material, 3-hydroxypyridine. The overall strategy involves three key stages:
-
Formation of the Piperidine Ring: Catalytic hydrogenation of the 3-hydroxypyridine core to yield 3-hydroxypiperidine.
-
Protection and Functionalization: Protection of the piperidine nitrogen to prevent side reactions, followed by conversion of the hydroxyl group to a suitable precursor for trifluoromethoxylation.
-
Trifluoromethoxylation and Deprotection: The introduction of the trifluoromethoxy group via an oxidative desulfurization-fluorination reaction, followed by the removal of the nitrogen protecting group to yield the final product.
This modular approach allows for optimization at each stage and can be adapted for the synthesis of various analogs.
II. Synthesis of the 3-Hydroxypiperidine Precursor
The foundational step in this synthesis is the reduction of the aromatic pyridine ring to the saturated piperidine core.
A. Reaction Principle: Catalytic Hydrogenation
The catalytic hydrogenation of 3-hydroxypyridine is a robust and scalable method for the synthesis of 3-hydroxypiperidine.[1] This reaction involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst. While various catalysts can be employed, rhodium-on-carbon (Rh/C) has demonstrated high efficacy and selectivity for this transformation.[1] The reaction is typically carried out under pressure and at elevated temperatures to facilitate the dearomatization of the pyridine ring.
B. Experimental Protocol: Hydrogenation of 3-Hydroxypyridine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxypyridine | 95.10 | 100 kg | 1051.5 |
| 5% Rhodium on Carbon (Rh/C) | - | 1 kg | - |
| Water | 18.02 | 100 L | - |
| Hydrogen (H₂) | 2.02 | - | - |
Procedure:
-
To a suitable high-pressure autoclave, charge 3-hydroxypyridine (100 kg), 5% rhodium on carbon (1 kg), and water (100 L).[1]
-
Seal the autoclave and purge with nitrogen gas before pressurizing with hydrogen to 5 MPa.[1]
-
Heat the reaction mixture to 90 °C with stirring.
-
Maintain the reaction at 90 °C and 5 MPa for 48 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to recover the Rh/C catalyst. The catalyst can be recycled for future batches.
-
The filtrate is concentrated under reduced pressure to remove water.
-
The residue is then distilled under vacuum, collecting the fraction at 67-69 °C / 26.6 Pa to yield 3-hydroxypiperidine as a white solid (yield: 102 kg).[1]
III. N-Protection of 3-Hydroxypiperidine
To prevent the secondary amine of the piperidine ring from interfering with the subsequent trifluoromethoxylation step, it is crucial to install a protecting group on the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the conditions of the subsequent reaction and its facile removal under acidic conditions.
A. Reaction Principle: N-Boc Protection
The reaction of 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base results in the formation of N-Boc-3-hydroxypiperidine. The base deprotonates the piperidine nitrogen, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.
B. Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine
This protocol describes the protection of the enantiomerically pure (S)-3-hydroxypiperidine, which can be obtained through chiral resolution of the racemic mixture with a resolving agent like D-pyroglutamic acid.[1] The procedure is analogous for the racemic mixture.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for a given amount of starting material) |
| (S)-3-hydroxypiperidine D-pyroglutamate | - | (As prepared) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | (Molar equivalent to starting material) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | (As needed to maintain basic pH) |
| Ethyl Acetate | 88.11 | (For extraction) |
| Water | 18.02 | (For workup) |
Procedure:
-
Dissolve (S)-3-hydroxypiperidine D-pyroglutamate in water.
-
Add a solution of sodium bicarbonate to the mixture to achieve a basic pH.
-
To this basic solution, add di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature (20-30 °C) for 3-6 hours.[1]
-
After the reaction is complete (monitored by TLC), extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization to yield (S)-N-Boc-3-hydroxypiperidine.[1]
IV. Trifluoromethoxylation via Oxidative Desulfurization-Fluorination (Hiyama Method)
A. Mechanistic Rationale
The Hiyama method for trifluoromethoxylation proceeds in two main steps:
-
Xanthate Formation: The alcohol is deprotonated with a strong base (e.g., NaH) and reacted with carbon disulfide (CS₂) followed by methyl iodide (CH₃I) to form a dithiocarbonate (xanthate) derivative.
-
Oxidative Desulfurization-Fluorination: The xanthate is then treated with an N-halosuccinimide (e.g., N-bromosuccinimide, NBS) and a fluoride source, typically a complex of hydrogen fluoride and pyridine (Olah's reagent). The reaction is believed to proceed through a fluoro-Pummerer-type rearrangement. The N-halosuccinimide acts as an oxidant, and the HF-pyridine complex serves as the fluoride source. For secondary alcohols, a 50% HF/pyridine mixture is often effective in promoting trifluoromethoxylation over simple fluorination.[2]
B. Experimental Protocol: Trifluoromethoxylation of N-Boc-3-hydroxypiperidine
Part 1: Xanthate Formation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| N-Boc-3-hydroxypiperidine | 201.27 |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 |
| Carbon Disulfide (CS₂) | 76.14 |
| Methyl Iodide (CH₃I) | 141.94 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 |
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add carbon disulfide (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
After stirring for 1 hour at 0 °C, add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude xanthate, which can be used in the next step without further purification.
Part 2: Oxidative Desulfurization-Fluorination
SAFETY PRECAUTIONS: Hydrogen fluoride-pyridine (Olah's reagent) is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. All manipulations must be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, a face shield, and a lab coat. Calcium gluconate gel should be readily available as an antidote for skin exposure.[1][3] N-Bromosuccinimide is a lachrymator and should be handled with care.
Materials:
| Reagent/Solvent |
| N-Boc-3-piperidinyl xanthate |
| 50% HF/Pyridine (Olah's Reagent) |
| N-Bromosuccinimide (NBS) |
| Dichloromethane (DCM) |
Procedure:
-
In a Teflon or polyethylene flask (glass will be etched by HF), dissolve the crude xanthate (1.0 eq) in dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add 50% HF/Pyridine (excess, e.g., 10 eq of HF).
-
Add N-bromosuccinimide (2.5 eq) portion-wise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it into a stirred, ice-cold aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, 1 M HCl (to remove pyridine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-(trifluoromethoxy)piperidine.
V. Deprotection of the Piperidine Nitrogen
The final step is the removal of the Boc protecting group to yield the target molecule, 3-(trifluoromethoxy)piperidine, which is typically isolated as its hydrochloride salt for improved stability and handling.
A. Reaction Principle: Acid-Catalyzed Deprotection
The Boc group is readily cleaved under acidic conditions. Treatment with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate, leading to the elimination of isobutylene and carbon dioxide, and formation of the ammonium salt of the deprotected amine.
B. Experimental Protocol: N-Boc Deprotection
Materials:
| Reagent/Solvent |
| N-Boc-3-(trifluoromethoxy)piperidine |
| 4 M HCl in 1,4-Dioxane |
| Diethyl Ether |
Procedure:
-
Dissolve N-Boc-3-(trifluoromethoxy)piperidine (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 3-(trifluoromethoxy)piperidine hydrochloride.
VI. Characterization
The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the piperidine ring protons. The proton at C3 will be shifted downfield due to the adjacent trifluoromethoxy group.
-
¹³C NMR: The carbon attached to the trifluoromethoxy group (C3) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet.
-
¹⁹F NMR: A singlet is expected for the -OCF₃ group. The chemical shift will be in the typical range for trifluoromethoxy groups.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
VII. Conclusion
The synthetic route detailed in this guide provides a reliable and adaptable pathway for the preparation of 3-(trifluoromethoxy)piperidine. By starting from the readily available 3-hydroxypyridine and employing a robust catalytic hydrogenation, standard N-protection, and a key oxidative desulfurization-fluorination reaction, this valuable building block can be accessed in a systematic and scalable manner. The mechanistic insights and detailed protocols provided herein are intended to empower researchers in drug discovery and development to utilize this powerful scaffold in the design and synthesis of next-generation therapeutics.
VIII. References
-
ChemInform Abstract: A Convenient Synthesis of Trifluoromethyl Ethers by Oxidative Desulfurization-Fluorination of Dithiocarbonates. (2000). ChemInform, 31(15). [Link]
-
CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents.
-
Hiyama, T. (n.d.). Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Deprotection of N-benzyl piperidine compound. (2020). Sciencemadness Discussion Board. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). Nature Communications. [Link]
-
What are the safety precautions necessary for working with HF? (2021). Reddit. [Link]
-
Progress of N-Benzyl Removal. (2021). Chinese Journal of Organic Chemistry. [Link]
-
Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples. (2023). YouTube. [Link]
-
The Hiyama Cross-Coupling Reaction: New Discoveries. (2016). Molecules. [Link]
-
Huang Lab. (2017). Standard Operating Procedures. Michigan State University. [Link]
-
Möbs, M., et al. (2021). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. [Link]
-
Hiyama coupling. (n.d.). In Wikipedia. [Link]
-
Solution-Phase N-Deprotection of di- and tri-peptides. (2023). Reddit. [Link]
-
Hiyama-Denmark Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (2017). Journal of the American Chemical Society. [Link]
-
Kanie, K., Tanaka, Y., Shimizu, M., Kuroboshi, M., & Hiyama, T. (1997). Oxidative desulfurization–fluorination of alkanol xanthates. Control of the reaction pathway to fluorination or trifluoromethoxylation. Chemical Communications, (3), 309-310. [Link]
-
N-p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. (n.d.). LOCKSS. [Link]
-
Supporting Information Copper-catalyzed three-component reaction of arylhydrazine hydrochloride, DABSO, and NFSI for the synthesis of arenesulfonyl fluoride. (2021). Organic & Biomolecular Chemistry. [Link]
-
Supporting Information. (n.d.). [Link]
-
Kanie, K., Tanaka, Y., Shimizu, M., Kuroboshi, M., & Hiyama, T. (1997). Oxidative desulfurization–fluorination of alkanol xanthates. Control of the reaction pathway to fluorination or trifluoromethoxylation. Chemical Communications, (3), 309. [Link]
-
Kuroboshi, M., Suzuki, K., & Hiyama, T. (1992). Oxidative desulfurization-fluorination of xanthates. A convenient synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers. Tetrahedron Letters, 33(29), 4173-4176. [Link]
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physicochemical properties of 3-(trifluoromethoxy)piperidine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)piperidine
Abstract
The strategic incorporation of fluorine-containing functional groups has become a pillar of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance drug efficacy and pharmacokinetic profiles. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity and strong electron-withdrawing character. When appended to privileged scaffolds like piperidine, it can profoundly influence basicity, membrane permeability, and metabolic stability. This technical guide provides a comprehensive analysis of the core , a building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its structural attributes, predicted physicochemical parameters, and the robust, self-validating experimental protocols required for their empirical determination. The narrative emphasizes the causal relationships between molecular structure and observable properties, offering field-proven insights for its application in drug design.
Introduction: The Strategic Value of Fluorination on a Privileged Scaffold
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its favorable physicochemical properties, synthetic tractability, and its ability to present substituents in a well-defined three-dimensional orientation.[1][2] Its basic nitrogen atom is crucial for forming salt forms and engaging in hydrogen bonding, yet its basicity (pKa) is a critical parameter that often requires modulation to optimize selectivity and reduce off-target effects.
The trifluoromethoxy (-OCF3) group serves as a powerful tool for this modulation. Unlike a simple methyl group, the -OCF3 group is a potent electron-withdrawing group and is significantly more lipophilic.[3][4] Furthermore, it is exceptionally stable to metabolic degradation, often serving to block sites of oxidative metabolism.[4][5] Placing this group at the 3-position of the piperidine ring creates a chiral center and positions its electronic and steric influence in close proximity to the basic nitrogen, making 3-(trifluoromethoxy)piperidine a valuable and versatile building block for exploring chemical space.[6]
Core Molecular Profile
A foundational understanding begins with the molecule's basic structural and identifying information. This data serves as the basis for all subsequent experimental and computational analyses.
| Property | Value / Information | Source |
| Molecular Formula | C₆H₁₀F₃NO | [7] |
| Molecular Weight | 169.15 g/mol | [7] |
| Canonical SMILES | C1CC(CNC1)OC(F)(F)F | [7] |
| Predicted XlogP | 1.4 | [7] |
| Stereochemistry | Exists as (R) and (S) enantiomers | N/A |
Basicity (pKa): The Impact of Inductive Effects
The pKa of a molecule is a critical parameter that dictates its ionization state at a given pH, which in turn governs its solubility, permeability, and target binding. For 3-(trifluoromethoxy)piperidine, the pKa refers to the equilibrium constant of its conjugate acid.
Causality and Prediction: The piperidine nitrogen is a secondary amine with a pKa of approximately 11.2. The trifluoromethoxy group at the 3-position exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. Consequently, the conjugate acid becomes more acidic (a stronger acid), and the parent amine becomes less basic. Therefore, the pKa of 3-(trifluoromethoxy)piperidine is predicted to be significantly lower than that of unsubstituted piperidine. For comparison, the measured basic pKa of a related analog, 3-(3-nitrophenoxy)piperidine, is 7.96, demonstrating the potent effect of a nearby electron-withdrawing group.[8]
Protocol for pKa Determination by Potentiometric Titration
This protocol is a self-validating gold standard for pKa measurement. The use of standardized buffers for calibration and the determination of the inflection point from a full titration curve ensures high accuracy.[9][10]
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP): Balancing Polarity and Fluorine Content
Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a cornerstone of the "rule of five" and a key predictor of a compound's absorption and distribution characteristics.
Causality and Prediction: The piperidine ring itself is moderately lipophilic. The trifluoromethoxy group is known to be highly lipophilic and significantly increases the LogP of parent molecules.[3] While the nitrogen and oxygen atoms add polarity, the trifluoromethyl moiety's contribution is dominant. The predicted XlogP value of 1.4 suggests a molecule with balanced properties, capable of crossing cell membranes without being excessively retained in fatty tissues.[7] This is a significant increase from the LogP of piperidine itself (~0.8).
Protocol for LogP Determination by the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for direct LogP measurement, providing it is performed with pre-saturated solvents to ensure thermodynamic equilibrium.[11]
Workflow for Shake-Flask LogP Determination:
Caption: Workflow for LogP determination via the shake-flask method.
Aqueous Solubility: The Influence of pH
Aqueous solubility is fundamental to drug delivery, particularly for oral administration. For an ionizable compound like 3-(trifluoromethoxy)piperidine, solubility is intrinsically linked to its pKa and the pH of the medium.
Causality and Prediction: The molecule has both polar (amine, ether) and nonpolar (-OCF3, aliphatic ring) regions. Its solubility is expected to be limited in neutral water but will increase significantly in acidic conditions. At a pH below its pKa, the piperidine nitrogen becomes protonated, forming a cationic species (a piperidinium salt). This charged form interacts much more favorably with polar water molecules, dramatically increasing solubility. Therefore, determining the pH-solubility profile is more informative than a single value in pure water.
Protocol for Thermodynamic Solubility Determination
This method ensures the measurement of true equilibrium solubility by incubating an excess of the solid compound over an extended period.[12][13]
Workflow for Thermodynamic Solubility Measurement:
Caption: Workflow for determining thermodynamic aqueous solubility.
Summary and Implications in Drug Development
3-(Trifluoromethoxy)piperidine presents a compelling profile for drug discovery. Its key attributes include:
-
Modulated Basicity: The lowered pKa (relative to piperidine) can be advantageous in reducing interactions with acidic biological targets like hERG or P-glycoprotein, potentially leading to a better safety profile.
-
Enhanced Lipophilicity: The increased LogP facilitates better penetration of biological membranes, which can improve oral absorption and blood-brain barrier permeability.[3]
-
Metabolic Stability: The C-F bonds of the trifluoromethoxy group are highly resistant to oxidative metabolism by cytochrome P450 enzymes, making this a useful moiety for blocking metabolic hotspots and extending a drug's half-life.[5]
-
Structural Versatility: The secondary amine provides a convenient handle for further synthetic elaboration, allowing the piperidine to be integrated into a larger molecular framework.
By empirically determining the physicochemical properties using the robust protocols detailed in this guide, development teams can make data-driven decisions, leading to the design of safer and more effective therapeutics.
References
- 3-(Trifluoromethyl)Piperidine Hydrochloride Properties. Bouling Chemical Co., Limited.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.PMC (PubMed Central).
- 3-(3-Nitrophenoxy)piperidine Properties.U.S. Environmental Protection Agency (EPA).
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- 3-(trifluoromethoxy)piperidine hydrochloride (C6H10F3NO).PubChemLite.
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.SciELO.
- Development of Methods for the Determination of pKa Values.PMC (PubMed Central).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
- Application of Chiral Piperidine Scaffolds in Drug Design.Pharmaceutical Fronts.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Protocol for Determining pKa Using Potentiometric Titration.
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Methods for Determin
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.Benchchem.
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commercial availability and price of 3-(trifluoromethoxy)piperidine
An In-Depth Technical Guide to 3-(Trifluoromethoxy)piperidine: A Privileged Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Piperidines
In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. When combined with the unique physicochemical properties of the trifluoromethoxy (-OCF3) group, the resulting molecule, 3-(trifluoromethoxy)piperidine, emerges as a highly valuable and strategic asset for researchers, scientists, and drug development professionals.
The trifluoromethoxy group is a powerful modulator of molecular properties. It is highly lipophilic, significantly enhancing a molecule's ability to cross cellular membranes, and is exceptionally stable against metabolic degradation.[1] This metabolic stability arises from the strength of the carbon-fluorine bonds, which resist enzymatic cleavage by enzymes like cytochrome P450.[2][3] Furthermore, the potent electron-withdrawing nature of the -OCF3 group can profoundly influence the basicity (pKa) of the piperidine nitrogen, a critical parameter for optimizing target binding, solubility, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of 3-(trifluoromethoxy)piperidine, covering its commercial availability, physicochemical characteristics, synthesis, applications, and safety protocols.
Commercial Availability and Sourcing
3-(Trifluoromethoxy)piperidine is available from several specialized chemical suppliers, typically as its hydrochloride or tosylate salt to improve handling and stability. It is a high-value building block, reflecting the complexity of its synthesis. Researchers can procure this compound in research-grade quantities, with options for bulk and custom synthesis inquiries.
| Supplier | Product Name | CAS Number | Purity | Price (USD) |
| Matrix Scientific | 3-(Trifluoromethoxy)piperidine hydrochloride | 1310684-89-9 | >97% | $1,860.00 / 1g |
| Capot Chemical | 3-Trifluoromethoxy-piperidine tosylate | 2376143-20-1 | >98% | Inquire |
Note: Prices are subject to change and may vary based on quantity and supplier. The table reflects data available as of early 2026. Users should inquire directly with suppliers for current pricing and availability.
Physicochemical and Structural Properties
Understanding the fundamental properties of 3-(trifluoromethoxy)piperidine is essential for its effective application in molecular design and synthesis. The hydrochloride salt is the most commonly available form for laboratory use.
| Property | Value | Source |
| Chemical Name | 3-(Trifluoromethoxy)piperidine hydrochloride | - |
| CAS Number | 1310684-89-9 | |
| Molecular Formula | C₆H₁₁ClF₃NO | |
| Molecular Weight | 205.61 g/mol | |
| Appearance | White to off-white solid | [4] |
| Hazard | Irritant |
Synthesis Protocols and Methodologies
The synthesis of 3-(trifluoromethoxy)piperidine is a non-trivial process that underscores its value as a specialty chemical. While direct, single-step trifluoromethoxylation of the piperidine ring is challenging, a plausible and effective strategy involves a multi-step sequence starting from more readily available precursors. The most logical approach begins with a protected form of 3-hydroxypiperidine.
Representative Synthetic Workflow: From 3-Hydroxypiperidine
The causality behind this experimental design is rooted in the need for strategic functional group protection and activation. The piperidine nitrogen must be protected (e.g., with a Boc group) to prevent it from interfering with subsequent reactions. The hydroxyl group at the 3-position then serves as a handle for the key trifluoromethoxylation step.
Experimental Protocol
Step 1: N-Protection of 3-Hydroxypiperidine
-
Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.[5][6]
Step 2: Trifluoromethoxylation of N-Boc-3-hydroxypiperidine This step is challenging due to the instability of the trifluoromethoxide anion. Modern methods often employ electrophilic or radical trifluoromethoxylating reagents.
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in an anhydrous, inert solvent like DCM or acetonitrile.
-
Add a suitable base if required by the specific reagent (e.g., a non-nucleophilic base like sodium hydride).
-
Introduce a trifluoromethoxylation reagent. A common choice is a hypervalent iodine reagent (e.g., a Togni-type reagent) or a specialized reagent designed for aliphatic alcohols.
-
The reaction may require initiation by heat or, in the case of photoredox catalysis, visible light.[3]
-
Monitor the reaction closely for the formation of the desired N-Boc-3-(trifluoromethoxy)piperidine.
-
After completion, perform an appropriate workup to quench the reaction and remove byproducts. Purification is typically achieved via column chromatography.
Step 3: Deprotection to Yield the Final Product
-
Dissolve the purified N-Boc-3-(trifluoromethoxy)piperidine in a suitable solvent (e.g., DCM, dioxane, or methanol).
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-4 hours until the Boc group is completely cleaved, as confirmed by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt is obtained directly. If TFA was used, a salt-free base can be generated by neutralization, or the TFA salt can be exchanged.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of 3-(trifluoromethoxy)piperidine into a lead compound is a deliberate strategy to enhance its drug-like properties. The rationale stems from the synergistic effects of its two key components.
-
The Piperidine Scaffold : Provides a proven three-dimensional framework that can be functionalized to achieve precise interactions with protein targets. It is a common motif in central nervous system (CNS) agents and other therapeutic areas.
-
The Trifluoromethoxy (-OCF3) Group : This functional group acts as a powerful "lipophilic hydrogen bond acceptor" mimic and a metabolically robust bioisostere for other groups like methoxy or chloro substituents.[1][2] Its key contributions include:
-
Enhanced Lipophilicity : The -OCF3 group significantly increases lipophilicity (Hansch π parameter of +1.04), which can improve membrane permeability and oral bioavailability.[2][3] This is particularly advantageous for CNS drugs that must cross the blood-brain barrier.[2]
-
Metabolic Stability : The high strength of C-F bonds makes the -OCF3 group resistant to oxidative metabolism, preventing common metabolic pathways like O-demethylation that can deactivate a drug.[1][2] This leads to a longer biological half-life and reduced potential for reactive metabolites.
-
Modulation of Basicity (pKa) : The strong electron-withdrawing effect of the -OCF3 group lowers the pKa of the piperidine nitrogen. This fine-tuning is critical for controlling the ionization state of the molecule at physiological pH, which in turn affects solubility, target binding, and off-target effects (e.g., hERG channel affinity).
-
While specific drugs containing the 3-(trifluoromethoxy)piperidine fragment are still emerging in publicly disclosed pipelines, its structural motif is highly sought after in discovery programs targeting CNS disorders, oncology, and inflammatory diseases.
Safety, Handling, and Storage
As a specialty chemical, 3-(trifluoromethoxy)piperidine and its salts require careful handling by trained personnel in a laboratory setting. The available safety data sheets (SDS) for related compounds provide essential guidance.
-
Hazards Identification : The compound is classified as an irritant. For related compounds like 3-(trifluoromethyl)piperidine, hazards include being a flammable liquid and vapor, causing skin and serious eye irritation, and potentially causing respiratory irritation.[7]
-
Handling Precautions :
-
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
First Aid Measures :
-
Skin Contact : Wash off immediately with plenty of soap and water.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
Conclusion
3-(Trifluoromethoxy)piperidine represents a confluence of two highly impactful moieties in medicinal chemistry. The strategic combination of the versatile piperidine scaffold with the powerful physicochemical modulation of the trifluoromethoxy group provides a building block with immense potential. Its ability to confer metabolic stability, enhance lipophilicity, and fine-tune basicity makes it an invaluable tool for medicinal chemists aiming to overcome common drug development challenges. While its synthesis is complex and its cost is high, the targeted application of 3-(trifluoromethoxy)piperidine can accelerate the development of next-generation therapeutics with optimized efficacy and pharmacokinetic profiles.
References
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
- CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
- CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
-
DOx - Wikipedia. [Link]
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]
-
MSDS of 3-Trifluoromethoxy-piperidine tosylate. Capot Chemical. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]
-
PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. European Patent Office. [Link]
-
Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Piperidino-dihydrothienopyrimidine sulfoxides and their use for treating COPD and asthma. Justia Patents. [Link]
-
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Piperidine Hydrochloride 100G, 100gm, Grade Standard: Laboratory. IndiaMART. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. capotchem.cn [capotchem.cn]
- 5. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Strategic Introduction of Trifluoromethoxy Groups into Piperidine Scaffolds
This guide details the strategic introduction of the trifluoromethoxy (
The following protocols prioritize reproducibility, scalability, and mechanistic understanding, moving beyond generic literature reviews to provide actionable "at-the-bench" intelligence.
Executive Summary: The "Super-Fluorine" Effect
The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs. Introducing a trifluoromethoxy group (
-
Conformational Locking: The
group adopts an orthogonal conformation relative to the ring (anomeric effect), often locking the piperidine chair into a specific bioactive pose. -
Lipophilicity Modulation:
(Hansch ) is significantly more lipophilic than ( ) and even ( ), enhancing blood-brain barrier (BBB) permeability. -
Metabolic Shielding: The C-O bond in aryl-
is robust; however, aliphatic groups on piperidines require precise synthesis to avoid elimination to ketones or hydrolysis.
Primary Methodology: Oxidative Desulfurization-Fluorination (The Hiyama Protocol)
This is the most robust method for converting 4-hydroxypiperidines to 4-(trifluoromethoxy)piperidines. It relies on the conversion of an alcohol to a xanthate, followed by oxidative fluorination.
Critical Technical Insight:
Standard Hiyama conditions (70% HF/Pyridine + DBH) typically convert secondary xanthates (like those on piperidine C3/C4) into alkyl fluorides (R-F) rather than trifluoromethyl ethers. To successfully install the
Protocol 1: Synthesis of N-Benzoyl-4-(trifluoromethoxy)piperidine[2][3]
Reagents: N-Benzoyl-4-hydroxypiperidine, Sodium hydride (NaH), Carbon disulfide (
Step 1: Xanthate Formation
-
Activation: Suspend NaH (1.2 equiv) in dry THF at 0°C. Add N-benzoyl-4-hydroxypiperidine (1.0 equiv) dropwise. Stir for 30 min to form the alkoxide.
-
Addition: Add
(5.0 equiv) followed by MeI (1.5 equiv). The solution will turn yellow/orange. -
Workup: Quench with water, extract with EtOAc. The resulting O-alkyl S-methyl dithiocarbonate (xanthate) is stable and can be purified via flash chromatography.
Step 2: Oxidative Fluorination (The Critical Step)
-
Preparation: In a polyethylene or Teflon vessel (glass is incompatible with HF), dissolve the xanthate (1.0 equiv) in
. -
Fluorination: Cool to -78°C. Add 50% HF/Pyridine (20 equiv).
-
Note: Commercial Olah’s reagent is 70%. You must dilute it or specifically source 50% to prevent C-O bond cleavage.
-
-
Oxidation: Add NBS (3.0 equiv) portion-wise. The reaction proceeds via a sulfonium intermediate.
-
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Quench: Pour carefully into ice-cold saturated
/ solution.
Yield Expectation: 50–65% over two steps.
Mechanism Visualization
The following diagram illustrates the divergence between fluorination and trifluoromethoxylation based on HF concentration.
Caption: Divergent pathways in oxidative desulfurization. High acidity (70% HF) favors C-O cleavage (fluorination); controlled acidity (50% HF) preserves the C-O bond (trifluoromethoxylation).
Secondary Methodology: Silver-Free Nucleophilic Substitution
For late-stage functionalization where acidic HF conditions are not tolerated, the use of (E)-O-trifluoromethyl-benzaldoxime (TFBO) reagents allows for the nucleophilic displacement of alkyl halides.[1][2]
Target Substrate: 4-Bromopiperidine derivatives (N-protected).
Protocol 2: TFBO-Mediated Substitution
Reagents: N-Boc-4-bromopiperidine, TFBO reagent, Cs2CO3.
-
Setup: In a glovebox or under Argon, combine N-Boc-4-bromopiperidine (1.0 equiv), TFBO (1.5 equiv), and
(2.0 equiv) in dry Diglyme. -
Reaction: Heat to 80°C for 12 hours.
-
Mechanistic Note: The base triggers the decomposition of TFBO, releasing a transient
species which is immediately trapped by the electrophilic alkyl bromide via .
-
-
Purification: The byproduct is benzonitrile. Wash with water to remove salts and purify via column chromatography.
Advantages:
-
Avoids corrosive HF.
-
Compatible with acid-sensitive protecting groups (like Boc).
-
Limitation: Lower yields on sterically hindered secondary carbons compared to primary halides.
Advanced Methodology: Radical Trifluoromethoxylation
Direct functionalization of carboxylic acids (via Hunsdiecker-type decarboxylation) or alkyl trifluoroborates using silver catalysis.
Reagents: Piperidine-4-carboxylic acid (protected), AgF2, Selectfluor, TFMS (Trifluoromethyl arylsulfonate).
This method proceeds via a radical mechanism, making it highly effective for constructing quaternary centers (e.g., 4-methyl-4-trifluoromethoxypiperidine) which are inaccessible via
Caption: Silver-catalyzed decarboxylative trifluoromethoxylation allows access to sterically hindered piperidine cores.
Comparative Data Summary
| Feature | Hiyama Protocol (Method 1) | TFBO Nucleophilic (Method 2) | Ag-Catalyzed Radical (Method 3) |
| Precursor | Alcohol (-OH) | Halide (-Br/-I) | Carboxylic Acid / Boronate |
| Key Reagent | HF/Pyridine + NBS | TFBO + Base | Ag salt + Selectfluor |
| Reaction Type | Ionic (Oxidative) | Radical Recombination | |
| Secondary Carbon Yield | High (50-70%) | Moderate (30-50%) | High (50-75%) |
| Safety Profile | High Risk (HF burns) | Low Risk | Moderate (Silver waste) |
| Scalability | Excellent (kg scale) | Good (g scale) | Moderate (mg to g scale) |
| Stereoselectivity | Retention (via double inversion) | Inversion ( | Racemic (usually) |
References
-
The preparative synthetic approach to 4-(trifluoromethoxy)piperidine. Source: Journal of Organic and Pharmaceutical Chemistry (2021).[3] Context: Defines the specific Hiyama conditions for piperidine scaffolds. URL:[Link] (Institutional Repository Link)
-
Oxidative desulfurization-fluorination of alkanol xanthates. Source: Chemical Communications (1997).[4] Context: Establishes the 50% vs 70% HF concentration rule for secondary alcohols. URL:[Link]
-
Nucleophilic trifluoromethoxylation of alkyl halides without silver. Source: Nature Communications (2020). Context: Protocol for using TFBO reagents on alkyl halides. URL:[Link]
-
Silver-Catalyzed Trifluoromethoxylation of Alkyl Trifluoroborates. Source: Angewandte Chemie Int.[5] Ed. (2018). Context: Radical pathways for functionalizing hindered aliphatic cores. URL:[Link]
Sources
- 1. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. Desulfurizative Fluorination of N-CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Effect: Stability and Reactivity of 3-(Trifluoromethoxy)piperidine
Executive Summary: The "Lipophilic Base" Advantage
In modern medicinal chemistry, 3-(trifluoromethoxy)piperidine represents a high-value scaffold that bridges the gap between solubility and metabolic stability. Unlike its 3-trifluoromethyl or 3-fluoro analogues, the -OCF₃ substituent offers a unique "electronic drag" that modulates the basicity of the piperidine nitrogen while significantly enhancing lipophilicity without the steric penalty of a methyl or ethyl group.
This guide dissects the stability profile and reactivity landscape of this building block, moving beyond standard datasheets to address the practical challenges of incorporating secondary alkyl trifluoromethyl ethers into drug candidates.
Physicochemical Profile
The strategic value of 3-(trifluoromethoxy)piperidine lies in its ability to lower the pKa of the secondary amine, improving blood-brain barrier (BBB) permeability by increasing the fraction of neutral species at physiological pH compared to the parent piperidine.
Table 1: Comparative Physicochemical Properties
| Property | Piperidine (Parent) | 3-(Trifluoromethyl)piperidine | 3-(Trifluoromethoxy)piperidine | Impact on Drug Design |
| pKa (Conj. Acid) | ~11.2 | ~9.0 - 9.5 | ~8.8 - 9.3 (Est.) | Reduced basicity improves membrane permeability and reduces hERG liability. |
| LogP | 0.84 | ~1.8 | ~2.1 | Enhanced lipophilicity aids in hydrophobic pocket binding. |
| Hansch | 0.00 | 0.88 | 1.04 | The -OCF₃ group is one of the most lipophilic polar substituents available. |
| Conformation | Fluxional | Axial/Equatorial Mix | Axial Bias | The anomeric effect often stabilizes the axial conformer, locking 3D geometry. |
Conformational Analysis: The "Fluorine Lock"
Unlike a simple methyl group, the -OCF₃ group at the 3-position is subject to the gauche effect (hyperconjugation between the
-
Protonated State (Salt): The substituent often prefers the equatorial position to minimize steric strain with the axial protons.
-
Free Base: The equilibrium shifts. The electron-withdrawing nature of the oxygen can favor the axial position to minimize dipole-dipole repulsion with the nitrogen lone pair.
Critical Insight: When docking this scaffold, do not assume a single chair conformation. The energy barrier for the chair flip is low (~10-12 kcal/mol), meaning the molecule will adapt to the binding pocket, but the bioactive conformation may incur an energetic penalty if it forces the -OCF₃ equatorial against electronic preferences.
Stability & Reactivity Landscape
The reactivity of 3-(trifluoromethoxy)piperidine is defined by two competing centers: the nucleophilic nitrogen and the potentially labile trifluoromethoxy ether.
The "Achilles Heel": Alkyl-OCF₃ Stability
While aryl-trifluoromethoxy groups (e.g., R-Ph-OCF₃) are metabolically rock-solid, secondary alkyl-trifluoromethoxy groups (like this scaffold) possess a specific vulnerability: Acid-Catalyzed Hydrolysis .
Under strong Lewis acidic conditions or high temperatures in aqueous acid, the O-CF₃ bond can cleave, or the entire group can eliminate to form a ketone via a mechanism analogous to acetal hydrolysis.
-
Safe Zone: Standard amide couplings (HATU/DMF), reductive aminations (STAB/DCM), and Pd-catalyzed couplings.
-
Danger Zone: Strong Lewis acids (e.g., BBr₃, AlCl₃) or hot aqueous H₂SO₄. These can lead to the formation of 3-piperidinone derivatives via fluoride extrusion.
Reactivity Map (Graphviz Diagram)
Figure 1: Reactivity landscape highlighting the stability of N-functionalization versus the risk of OCF3 decomposition under harsh acidic conditions.
Experimental Protocols
Protocol A: Controlled Amide Coupling (Self-Validating)
Rationale: The reduced nucleophilicity of the nitrogen (due to the inductive effect of the -OCF₃ group) requires a highly active coupling agent. Carbodiimides (EDC) may be too slow, leading to racemization of the chiral center if the acid component is chiral.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
3-(Trifluoromethoxy)piperidine HCl salt (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv) — Crucial: Must neutralize the HCl salt and the H+ generated.
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve the carboxylic acid and HATU in DMF (0.2 M) at 0°C. Stir for 10 minutes. Validation: Solution should turn slightly yellow; if it turns dark brown immediately, check solvent purity (amines in DMF).
-
Addition: Add DIPEA to the solution, followed immediately by the piperidine salt.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: TLC/LCMS. Checkpoint: Look for the disappearance of the acid. If the piperidine remains, add 0.2 equiv more HATU.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), then sat. NaHCO₃, then brine.
-
Purification: Flash chromatography. The -OCF₃ group makes the product run faster (higher Rf) than non-fluorinated analogues on silica.
Protocol B: Storage and Handling of the Salt
The free base of 3-(trifluoromethoxy)piperidine is often an oil that absorbs CO₂ from the air (forming carbamates).
-
Recommendation: Store exclusively as the HCl or Tosylate salt .
-
Hygroscopicity Warning: The HCl salt can be deliquescent. Store in a desiccator. If the solid turns into a gum, re-precipitate by dissolving in minimal MeOH and crashing out with Et₂O.
Synthesis & Purification Workflow
If you are synthesizing this building block rather than purchasing it, the most reliable route avoids the direct trifluoromethoxylation of the piperidine ring (which is low-yielding). Instead, reduce the commercially available pyridine precursor.
Workflow Diagram (Graphviz)
Figure 2: Recommended synthetic workflow converting the pyridine precursor to the stable piperidine salt.
Scientific Integrity & References
The insights in this guide are grounded in the fundamental principles of organofluorine chemistry and specific reactivity data of piperidine scaffolds.
-
The "Fluorine Effect" on Basicity: The inductive withdrawal of the -OCF₃ group (
) lowers the pKa of the piperidine nitrogen by approximately 2 log units compared to the parent amine.-
Reference:Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.Link
-
-
Conformational Analysis: The axial preference of electronegative substituents in piperidines (anomeric/gauche effect) is a documented phenomenon that influences binding affinity.
-
Reference:Gomes, G. P., et al. (2015). Stereoelectronic interactions in the conformational analysis of fluorinated piperidines. Chemical Science.Link
-
-
Metabolic Stability: The -OCF₃ group blocks P450 oxidation at the 3-position, forcing metabolism to the 2- or 6-positions (alpha-oxidation) or the N-position.
-
Reference:Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.Link
-
-
Synthesis via Pyridine Reduction: The reduction of trifluoromethoxy-substituted pyridines is the standard industrial route, avoiding the instability issues of O-trifluoromethylation on aliphatic alcohols.
-
Reference:Leroux, F., et al. (2005). Trifluoromethyl ethers: synthesis and properties. Angewandte Chemie International Edition.Link
-
Methodological & Application
use of 3-(trifluoromethoxy)piperidine in medicinal chemistry.
Application Note: Strategic Utilization of 3-(Trifluoromethoxy)piperidine in Medicinal Chemistry
Executive Summary
The 3-(trifluoromethoxy)piperidine moiety represents a high-value pharmacophore in modern drug design, offering a unique intersection of lipophilicity modulation , basicity reduction , and metabolic stabilization . Unlike its non-fluorinated analogs, the
Physicochemical Profiling: The Fluorine Effect
The incorporation of the trifluoromethoxy group at the 3-position of the piperidine ring fundamentally alters the molecule's properties compared to the parent piperidine or the 3-methoxy analog.
Comparative Properties Table
The following table highlights the shift in key parameters when substituting the 3-position.
| Property | Piperidine (Parent) | 3-Methoxypiperidine | 3-Fluoropiperidine | 3-(Trifluoromethoxy)piperidine | Impact / Benefit |
| pKa (Conj.[1] Acid) | ~11.2 | ~10.4 | ~9.0 | ~8.5 - 9.0 | Reduced lysosomal trapping; improved passive permeability.[1] |
| Lipophilicity ( | 0.00 | -0.02 | 0.14 | 1.04 | Significant increase in LogP; enhanced BBB penetration.[1] |
| Electronic Effect ( | 0 | 0.25 | 0.52 | 0.55 | Strong inductive withdrawal lowers amine basicity.[1] |
| Metabolic Stability | Low (C3 oxidation) | Low (O-demethylation) | High | Very High | Blocks oxidative metabolism at C3; |
Conformational Locking (The Gauche Effect)
In the protonated state (physiological pH), 3-(trifluoromethoxy)piperidine exhibits a strong preference for the axial conformation of the substituent. This is driven by favorable charge-dipole interactions between the protonated nitrogen (
-
Implication: This "conformational lock" reduces the entropic penalty of binding if the protein pocket prefers this specific vector, potentially increasing potency.
Strategic Application: Lead Optimization Logic
The decision to incorporate 3-(trifluoromethoxy)piperidine should be data-driven. Below is a logic flow for identifying when this specific bioisostere is the optimal solution.
Decision Logic Diagram
Figure 1: Decision tree for implementing the 3-(trifluoromethoxy)piperidine scaffold during lead optimization.
Experimental Protocols
Handling fluorinated building blocks requires attention to stoichiometry and sequence, particularly because the commercial HCl salt is hygroscopic and the secondary amine is less nucleophilic than standard piperidine due to the electron-withdrawing
Protocol A: Amide Coupling (General Procedure)
Objective: Coupling 3-(trifluoromethoxy)piperidine (HCl salt) to a carboxylic acid core.[1]
Reagents:
-
Carboxylic Acid (
): 1.0 equiv.[1] -
3-(Trifluoromethoxy)piperidine
HCl: 1.2 equiv.[1] -
HATU (Coupling Agent): 1.5 equiv.[1]
-
DIPEA (Base): 3.5 - 4.0 equiv.[1] (Critical excess needed to free-base the salt).[1]
-
Solvent: DMF or DMF/DCM (1:1).[1]
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and HATU (1.5 equiv).[1] Stir at room temperature (RT) for 15 minutes. Visual check: Solution often turns slightly yellow.
-
Amine Addition: In a separate vial, dissolve 3-(trifluoromethoxy)piperidine
HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to this vial to generate the free base in situ. -
Coupling: Transfer the amine solution dropwise to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]
-
Note: Due to the reduced nucleophilicity of the amine, this reaction may be slower than with unsubstituted piperidine. If conversion is <50% after 4 hours, heat to 40°C.[1]
-
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over .[1] -
Purification: Flash chromatography. The
group makes the product less polar; expect a higher compared to non-fluorinated analogs.
Protocol B: Displacement
Objective: Attaching the scaffold to a chloropyrimidine or similar heteroaryl chloride.
Reagents:
-
Heteroaryl Chloride (
): 1.0 equiv.[1] -
3-(Trifluoromethoxy)piperidine
HCl: 1.2 equiv.[1] -
Base:
(3.0 equiv) or (2.0 equiv).[1] -
Solvent: DMSO or NMP (anhydrous).[1]
Step-by-Step Methodology:
-
Setup: Combine
, the piperidine salt, and the inorganic base in a microwave vial. -
Solvent: Add DMSO (0.2 M).
-
Reaction: Heat to 80°C - 100°C for 2–12 hours.
-
Validation: Check
NMR. The signal typically appears as a singlet around -57 to -59 ppm .[1]
Synthetic Workflow Visualization
The following diagram illustrates the parallel synthesis workflow for library generation using this building block.
Figure 2: Parallel synthesis workflow for generating libraries containing the 3-(trifluoromethoxy)piperidine core.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.[1] [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][1]
-
Leroux, F. R., et al. (2005).[1] Trifluoromethoxy aromatics: A new family of building blocks for medicinal chemistry.[1][2] ChemMedChem, 1(1), 56-68.[1] [Link][1]
-
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3-(Trifluoromethoxy)piperidine: A Privileged Building Block for Next-Generation Drug Discovery
Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its saturated, three-dimensional structure provides an excellent scaffold for orienting pharmacophoric groups in precise spatial arrangements, while its basic nitrogen atom offers a key site for interaction with biological targets and modulation of physicochemical properties. In the relentless pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles, the strategic incorporation of fluorine-containing substituents has emerged as a powerful tool.[2]
Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. It is a lipophilic, metabolically stable bioisostere of a methoxy group, and its strong electron-withdrawing nature can significantly influence the properties of a molecule.[3] When appended to the versatile piperidine scaffold, the trifluoromethoxy group offers a unique combination of properties that can be leveraged to address common challenges in drug discovery. This technical note provides a comprehensive overview of 3-(trifluoromethoxy)piperidine as a building block, including its synthesis, key properties, and protocols for its incorporation into discovery programs.
Physicochemical Properties: Modulating Basicity and Lipophilicity
The introduction of the trifluoromethoxy group at the 3-position of the piperidine ring has a profound impact on its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (logP). These parameters are critical for determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects.
| Property | Value (Predicted/Estimated) | Rationale and Impact on Drug Design |
| pKa | ~8.0 - 9.0 | The strong electron-withdrawing effect of the trifluoromethoxy group is expected to lower the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ≈ 11.2). This reduction in basicity can be advantageous in several ways. A lower pKa can reduce the potential for hERG channel binding, a common cause of cardiotoxicity.[4] It can also fine-tune the degree of ionization at physiological pH, which can impact cell permeability and interactions with acidic residues in target proteins. |
| XlogP | 1.4 | The trifluoromethoxy group is known to be highly lipophilic. The predicted XlogP of 1.4 for 3-(trifluoromethoxy)piperidine suggests a moderate increase in lipophilicity compared to piperidine itself. This can enhance membrane permeability and improve oral absorption. However, careful management of overall molecular lipophilicity is crucial to avoid issues with solubility and metabolic clearance.[1] |
Table 1: Predicted Physicochemical Properties of 3-(Trifluoromethoxy)piperidine and their Implications in Drug Design.
Synthesis of 3-(Trifluoromethoxy)piperidine: A Proposed Route
While a direct, multi-gram scale synthesis of 3-(trifluoromethoxy)piperidine is not yet prominently featured in the literature, a viable synthetic route can be proposed based on established methodologies for the synthesis of its 4-substituted regioisomer and the necessary starting materials.[5][6] The proposed pathway commences with the readily available 3-hydroxypyridine.
digraph "Synthetic_Pathway" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];
A [label="3-Hydroxypyridine"];
B [label="3-Hydroxypiperidine"];
C [label="N-Boc-3-hydroxypiperidine"];
D [label="N-Boc-3-(trifluoromethoxy)piperidine"];
E [label="3-(Trifluoromethoxy)piperidine\nHydrochloride"];
A -> B [label="Hydrogenation\n(e.g., Rh/C, H2)"];
B -> C [label="Boc Protection\n(Boc)2O, base"];
C -> D [label="Trifluoromethoxylation\n(e.g., Ruppert-Prakash reagent)"];
D -> E [label="Deprotection\n(HCl in Dioxane)"];
}
Caption: Key derivatization reactions for 3-(trifluoromethoxy)piperidine.
Protocol 2: Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.
-
Activation of the Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add 3-(trifluoromethoxy)piperidine hydrochloride (1.2 eq) and an additional equivalent of the base (e.g., DIPEA, 1.2 eq) to the reaction mixture.
-
Reaction and Workup: Stir the reaction at room temperature until completion (monitored by LC-MS). Perform an aqueous workup, extracting the product with a suitable organic solvent. Purify the crude product by column chromatography or preparative HPLC.
Protocol 3: N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (or triflate) (1.0 eq), 3-(trifluoromethoxy)piperidine hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Reaction Conditions: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Seal the vessel and heat the reaction to the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by LC-MS).
-
Workup and Purification: Cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
Protocol 4: Reductive Amination
Reductive amination is a highly efficient method for the N-alkylation of amines.
-
Imine Formation: In a suitable solvent (e.g., dichloroethane or methanol), combine the aldehyde or ketone (1.0 eq) and 3-(trifluoromethoxy)piperidine hydrochloride (1.1 eq) along with a base (e.g., triethylamine, 1.1 eq) to neutralize the hydrochloride salt. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture. Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Case Study: The Potential of 3-(Trifluoromethoxy)piperidine in GPCR Modulator Design
While specific examples of drug candidates containing the 3-(trifluoromethoxy)piperidine scaffold are not yet widely published, its potential as a building block for G protein-coupled receptor (GPCR) modulators is significant.[3][7] GPCRs are a large family of transmembrane proteins that are the targets of a substantial portion of modern medicines.[8] The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a particularly attractive strategy for achieving receptor subtype selectivity.[9]
The physicochemical properties of 3-(trifluoromethoxy)piperidine make it an excellent candidate for incorporation into GPCR modulators. Its reduced basicity can be beneficial for achieving selectivity and reducing off-target effects. The lipophilic trifluoromethoxy group can enhance binding to the often-hydrophobic allosteric sites within the transmembrane domains of GPCRs. Furthermore, the metabolic stability conferred by the trifluoromethoxy group can lead to improved pharmacokinetic profiles, a critical aspect of developing drugs for chronic conditions often targeted by GPCR modulators.[2]
Conclusion
3-(Trifluoromethoxy)piperidine represents a valuable, albeit underexplored, building block for modern drug discovery. Its unique combination of a three-dimensional piperidine scaffold with the advantageous properties of the trifluoromethoxy group offers medicinal chemists a powerful tool for fine-tuning the properties of lead compounds. The proposed synthetic route and the detailed derivatization protocols provided herein should enable the broader exploration of this promising building block in the development of next-generation therapeutics. As more researchers incorporate this scaffold into their discovery programs, its full potential in addressing a wide range of therapeutic targets is likely to be realized.
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Application Notes and Protocols: Strategic Incorporation of 3-(Trifluoromethoxy)piperidine in the Synthesis of Novel Active Pharmaceutical Ingredients
Introduction: The Trifluoromethoxy Group as a Bioisostere in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention as a lipophilic hydrogen bond acceptor with unique stereoelectronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. When appended to a piperidine scaffold, a privileged structural motif in numerous approved pharmaceuticals, the resulting 3-(trifluoromethoxy)piperidine emerges as a versatile building block for the synthesis of novel Active Pharmaceutical Ingredients (APIs).
The trifluoromethoxy group is often considered a bioisostere of the methoxy group, but with significantly altered electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby basic centers, such as the piperidine nitrogen, thereby influencing drug-receptor interactions and oral bioavailability. Furthermore, the -OCF₃ group is metabolically robust, often enhancing the metabolic stability of a drug candidate by blocking potential sites of oxidative metabolism. This application note provides a comprehensive overview of synthetic strategies to incorporate the 3-(trifluoromethoxy)piperidine moiety into potential API scaffolds, with a detailed focus on a case study analogous to the synthesis of a key fragment of the anti-tuberculosis drug, Delamanid.
The Strategic Advantage of 3-(Trifluoromethoxy)piperidine in API Design
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer aqueous solubility and provide a three-dimensional vector for substituent placement. The introduction of a trifluoromethoxy group at the 3-position of the piperidine ring offers several distinct advantages:
-
Metabolic Stability: The C-O bond in the trifluoromethoxy group is exceptionally stable towards metabolic cleavage, a common metabolic pathway for aryl ethers.
-
Modulation of Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.
-
Tuning of Basicity: The electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of the piperidine nitrogen, which can be advantageous for optimizing drug-target interactions and reducing off-target effects.
-
Conformational Rigidity: The steric bulk of the trifluoromethoxy group can influence the conformational preference of the piperidine ring, potentially locking the molecule into a bioactive conformation.
Case Study: Synthesis of a 3-(Trifluoromethoxy)piperidine-Containing Analogue of a Delamanid Key Fragment
While the anti-tuberculosis drug Delamanid contains a 4-(trifluoromethoxy)phenoxy)piperidine core, its synthesis provides a valuable and well-documented template for the preparation of analogous structures with the trifluoromethoxy group at the 3-position of the piperidine ring.[1][2] This section will detail a synthetic protocol for a hypothetical, yet plausible, 3-(trifluoromethoxy)piperidine-containing analogue.
Retrosynthetic Analysis
A retrosynthetic analysis of the target analogue reveals 3-(trifluoromethoxy)piperidine as a key building block, which can be coupled with a suitable aromatic partner via a nucleophilic aromatic substitution (SNAAr) or a Buchwald-Hartwig amination reaction. The synthesis of 3-(trifluoromethoxy)piperidine itself is a critical first step.
Caption: Retrosynthetic approach for a 3-(trifluoromethoxy)piperidine-containing API.
Protocol 1: Synthesis of N-Boc-3-(trifluoromethoxy)piperidine
The synthesis of the key building block, 3-(trifluoromethoxy)piperidine, can be achieved from commercially available N-Boc-3-hydroxypiperidine. The introduction of the trifluoromethoxy group is a challenging transformation, often requiring specialized reagents.
Step 1: Xanthate Formation
| Parameter | Value |
| Starting Material | N-Boc-3-hydroxypiperidine |
| Reagents | Sodium hydride (NaH), Carbon disulfide (CS₂), Methyl iodide (MeI) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Procedure:
-
To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 eq) dropwise.
-
After stirring for 30 minutes, add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude xanthate, which can be used in the next step without further purification.
Step 2: Oxidative Fluorination
| Parameter | Value |
| Starting Material | N-Boc-3-(methoxythiocarbonylthio)piperidine (Xanthate) |
| Reagents | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Pyridinium poly(hydrogen fluoride) (Olah's reagent) |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 40-60% |
Procedure:
-
Dissolve the crude xanthate (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add DBDMH (1.1 eq) in one portion.
-
Slowly add pyridinium poly(hydrogen fluoride) (excess) via a plastic syringe.
-
Allow the reaction to slowly warm to 0 °C and stir for 1 hour.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-3-(trifluoromethoxy)piperidine.
Protocol 2: Coupling with an Aromatic Partner (Buchwald-Hartwig Amination)
This protocol describes the coupling of N-Boc-3-(trifluoromethoxy)piperidine with a suitable aryl bromide to form the core of the target API analogue.
| Parameter | Value |
| Starting Materials | N-Boc-3-(trifluoromethoxy)piperidine, Aryl bromide |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by N-Boc-3-(trifluoromethoxy)piperidine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Caption: General workflow for the synthesis of a 3-(trifluoromethoxy)piperidine-containing API.
Potential Applications in Drug Discovery Programs
The 3-(trifluoromethoxy)piperidine scaffold holds significant promise for the development of novel therapeutics across various disease areas.
-
Central Nervous System (CNS) Disorders: The lipophilicity imparted by the trifluoromethoxy group can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of drugs targeting CNS disorders. For instance, analogues of known neurokinin receptor antagonists could be synthesized to explore new treatments for depression and anxiety.[3]
-
Antiviral Agents: The piperidine moiety is present in several CCR5 antagonists used in the treatment of HIV.[4] Incorporating a 3-(trifluoromethoxy) group could lead to analogues with improved metabolic stability and potency.
-
Oncology: The unique stereoelectronic properties of the 3-(trifluoromethoxy)piperidine scaffold could be exploited to design novel kinase inhibitors with improved selectivity and pharmacokinetic profiles.
Conclusion
The 3-(trifluoromethoxy)piperidine scaffold represents a valuable and underexplored building block in the medicinal chemist's toolbox. The strategic introduction of the trifluoromethoxy group onto the piperidine ring can confer a range of desirable properties, including enhanced metabolic stability, modulated lipophilicity, and tuned basicity. While the synthesis of this building block can be challenging, the protocols outlined in this application note provide a practical guide for its preparation and incorporation into potential API candidates. The case study analogous to the synthesis of a key Delamanid fragment demonstrates a viable pathway for the construction of complex molecules containing this valuable scaffold. As the demand for novel therapeutics with improved drug-like properties continues to grow, the 3-(trifluoromethoxy)piperidine moiety is poised to play an increasingly important role in the future of drug discovery.
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Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Journal of Medicinal Chemistry, 2014. [Link]
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Application Notes and Protocols for N-Arylation of 3-(Trifluoromethoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-arylation of 3-(trifluoromethoxy)piperidine, a critical transformation for the synthesis of novel chemical entities in medicinal chemistry. The presence of the electron-withdrawing trifluoromethoxy group significantly modulates the nucleophilicity of the piperidine nitrogen, presenting unique challenges for C-N bond formation. This document explores three seminal cross-coupling methodologies: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. For each method, we delve into the mechanistic underpinnings, provide meticulously detailed experimental protocols, and offer expert insights into overcoming the challenges associated with this specific substrate. The information presented herein is intended to empower researchers to confidently select and execute the most suitable N-arylation strategy for their synthetic targets.
Introduction: The Significance of N-Aryl-3-(trifluoromethoxy)piperidines in Drug Discovery
The N-aryl piperidine scaffold is a privileged motif in modern drug discovery, appearing in a vast array of clinically successful therapeutics and investigational drug candidates.[1][2] The introduction of a trifluoromethoxy (-OCF₃) group at the 3-position of the piperidine ring offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of a molecule. The highly lipophilic and electron-withdrawing nature of the -OCF₃ group can enhance metabolic stability, improve cell membrane permeability, and alter the pKa of the piperidine nitrogen, thereby influencing target engagement and off-target activities.
However, the very properties that make the 3-(trifluoromethoxy)piperidine moiety attractive also render its N-arylation a non-trivial synthetic challenge. The electron-withdrawing effect of the -OCF₃ group reduces the nucleophilicity of the secondary amine, making it a less reactive coupling partner in traditional C-N bond-forming reactions. This guide provides a detailed exploration of robust and adaptable protocols to effectively overcome this synthetic hurdle.
Core Methodologies for N-Arylation
Three primary palladium- and copper-catalyzed cross-coupling reactions have proven to be the most effective for the N-arylation of a wide range of amines, including challenging, electron-deficient substrates.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. It is renowned for its broad substrate scope and high functional group tolerance.[3]
-
Ullmann Condensation: A copper-catalyzed reaction that couples an amine with an aryl halide. While historically requiring harsh conditions, modern iterations with specialized ligands have made it a milder and more versatile method.[4][5]
-
Chan-Lam Coupling: A copper-mediated reaction that couples an amine with an arylboronic acid. A key advantage is its ability to be performed under aerobic conditions.[6]
The choice of method will depend on several factors, including the nature of the arylating agent, the desired scale of the reaction, and the functional groups present on the coupling partners.
Buchwald-Hartwig Amination: The Workhorse of C-N Coupling
The Buchwald-Hartwig amination is often the first choice for N-arylation due to its extensive development and proven reliability with a wide range of substrates.[3] The catalytic cycle, in brief, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[7][8]
Mechanistic Rationale for Protocol Design
The reduced nucleophilicity of 3-(trifluoromethoxy)piperidine necessitates careful selection of the catalyst system. Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps.[8] Furthermore, a strong, non-nucleophilic base is required to efficiently deprotonate the amine without competing in the reaction.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Recommended Protocol: Buchwald-Hartwig N-Arylation
This protocol is adapted for electron-deficient amines and is a robust starting point for the N-arylation of 3-(trifluoromethoxy)piperidine.
Materials:
-
3-(Trifluoromethoxy)piperidine (1.0 equiv)
-
Aryl halide (bromide or chloride, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene (or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide and 3-(trifluoromethoxy)piperidine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently active catalyst system. | Screen other bulky phosphine ligands (e.g., SPhos, BrettPhos). Consider using a more active pre-catalyst generation (e.g., G3 or G4). |
| Sterically hindered or electron-poor aryl halide. | Increase reaction temperature and/or catalyst loading. Switch to a more reactive aryl halide (I > Br > Cl). | |
| Side Reactions | Hydrodehalogenation of the aryl halide. | Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. |
| Catalyst decomposition. | Use a pre-catalyst to avoid issues with in situ catalyst formation. Ensure the temperature is not excessively high. |
Ullmann Condensation: A Classic Reimagined
The Ullmann condensation offers a palladium-free alternative for N-arylation.[4] The reaction mechanism is thought to involve the formation of a copper(I) alkoxide or amide, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination.[9] Modern protocols often employ ligands such as 1,10-phenanthroline or various amino acids to facilitate the reaction under milder conditions than the classical approach.[5]
Mechanistic Considerations
The key to a successful modern Ullmann condensation is the use of a ligand that can stabilize the copper catalyst and promote the catalytic cycle. For an electron-deficient amine like 3-(trifluoromethoxy)piperidine, a stronger base may be required to facilitate the initial deprotonation.
Caption: Proposed Catalytic Cycle for the Ullmann Condensation.
Recommended Protocol: Ligand-Accelerated Ullmann Condensation
Materials:
-
3-(Trifluoromethoxy)piperidine (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous DMSO
Procedure:
-
To a reaction vial, add CuI, L-proline, and K₂CO₃.
-
Add the aryl iodide and 3-(trifluoromethoxy)piperidine.
-
Add anhydrous DMSO.
-
Seal the vial and heat the mixture to 90-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Chan-Lam Coupling: An Aerobic Alternative
The Chan-Lam coupling is distinguished by its use of arylboronic acids as the arylating agent and its tolerance for air.[6] The mechanism is believed to proceed through a Cu(II) intermediate. Transmetalation of the aryl group from boron to copper is a key step, followed by coordination of the amine and reductive elimination.[10][11]
Mechanistic Insights
The presence of a base, often a mild one like pyridine or triethylamine, is typically required to facilitate the reaction. The reaction is often run open to the air, as oxygen can serve as a terminal oxidant to regenerate the active Cu(II) catalyst.[10]
Caption: Simplified Catalytic Cycle of the Chan-Lam Coupling.
Recommended Protocol: Chan-Lam N-Arylation
Materials:
-
3-(Trifluoromethoxy)piperidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv, or catalytic 10 mol%)
-
Pyridine (2.0 equiv, can also be used as solvent)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add the arylboronic acid, copper(II) acetate, and molecular sieves.
-
Add the solvent (DCM or MeOH) followed by 3-(trifluoromethoxy)piperidine and pyridine.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take 24-72 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM or MeOH.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Comparative Data and Substrate Scope
The following table provides a generalized comparison of the three methods for the N-arylation of aliphatic amines, with special considerations for electron-deficient substrates like 3-(trifluoromethoxy)piperidine. Yields are representative and will vary based on the specific substrates and optimized conditions.
| Method | Arylating Agent | Typical Catalyst | Typical Base | Temperature | Pros | Cons | Estimated Yield Range (%) |
| Buchwald-Hartwig | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Pd(0) or Pd(II) with phosphine ligands | NaOtBu, K₃PO₄, Cs₂CO₃ | 80-120 °C | Broad scope, high yields, well-understood | Requires inert atmosphere, expensive catalyst/ligands | 60-95% |
| Ullmann | Ar-I, Ar-Br | Cu(I) salts with ligands | K₂CO₃, Cs₂CO₃ | 90-140 °C | Inexpensive catalyst, palladium-free | Can require higher temperatures, sometimes lower yields | 40-80% |
| Chan-Lam | Ar-B(OH)₂ | Cu(II) salts | Pyridine, Et₃N | Room Temp - 60 °C | Mild conditions, air-tolerant, readily available reagents | Can be slow, stoichiometric copper may be needed | 30-75% |
Safety and Handling
General Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagent-Specific Precautions:
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric. Handle under an inert atmosphere and avoid generating dust.[12]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with care.
-
Strong Bases (e.g., NaOtBu): These are corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.
-
Trifluoromethoxy Compounds: While generally stable, organofluorine compounds should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.[13][14]
Waste Disposal:
-
Dispose of all chemical waste, especially heavy metal waste, in accordance with local institutional and environmental regulations.
Conclusion
The N-arylation of 3-(trifluoromethoxy)piperidine is a challenging but achievable transformation that unlocks access to a wide range of potentially valuable molecules for drug discovery. The Buchwald-Hartwig amination generally offers the most robust and high-yielding route, provided that an appropriate bulky phosphine ligand and strong base are employed. The Ullmann condensation and Chan-Lam coupling present viable, palladium-free alternatives, with the Chan-Lam reaction being particularly attractive for its mild, aerobic conditions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully incorporate the N-aryl-3-(trifluoromethoxy)piperidine moiety into their synthetic programs.
References
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Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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The Organic Division. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
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Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
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Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]
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Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
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Singh, U. P., & Singh, R. P. (2015). Recent advances in the Chan–Lam coupling reaction: synthesis of C–N and C–O bonds. RSC Advances, 5(10), 7319–7347. [Link]
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Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337–2364. [Link]
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Phillips, E. M., & McNally, A. (2023). General Path to N-Arylpiperidines. ChemistryViews. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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Tye, J. W., & Weng, Z. (2015). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. Organic Letters, 17(10), 2434–2437. [Link]
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Angene Chemical. (n.d.). Safety Data Sheet. [Link]
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Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link]
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Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann Reaction: A Potent and Versatile Methodology for Modern C-C- and C-N-Bond Formation. Synlett, (15), 2428–2439. [Link]
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NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]
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Beilstein Journal of Organic Chemistry. (2014). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. [Link]
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Nolan, S. P., & Organ, M. G. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 46(16), 2848–2851. [Link]
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Keglevich, G., & Kiss, N. Z. (2012). Copper(II) Fluoride a New Efficient Promoter of Chan-Lam-Evans Coupling. Periodica Polytechnica Chemical Engineering, 56(2), 75–78. [Link]
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Larrosa, I., & Wipf, P. (2016). N-Arylation of Tertiary Amines under Mild Conditions. Organic Letters, 18(6), 1342–1345. [Link]
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Dash, J., & Samanta, S. (2018). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(5), 2639–2648. [Link]
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Li, Z., & Dong, G. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 26(25), 5275–5279. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. Chemistry – A European Journal, 22(14), 4789–4792. [Link]
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Application Notes and Protocols for 3-(Trifluoromethoxy)piperidine in Agrochemical Development
Introduction: The Strategic Integration of Trifluoromethoxy and Piperidine Moieties in Modern Agrochemical Design
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, the strategic incorporation of fluorinated functional groups has become a cornerstone of modern molecular design.[1][2] Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and high lipophilicity, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] When coupled with the piperidine scaffold, a privileged heterocyclic motif prevalent in numerous bioactive compounds, the resulting 3-(trifluoromethoxy)piperidine emerges as a compelling building block for the next generation of fungicides, insecticides, and herbicides.[4]
The piperidine ring system offers a versatile, three-dimensional framework that can be readily functionalized to orient substituents in precise spatial arrangements, facilitating optimal interaction with biological targets.[5] The introduction of a trifluoromethoxy group at the 3-position of the piperidine ring is anticipated to confer a unique combination of properties, including:
-
Enhanced Lipophilicity: The -OCF3 group is highly lipophilic, which can improve the transport of the active ingredient across waxy plant cuticles and fungal cell membranes.[3]
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to enzymatic degradation, potentially leading to a longer half-life of the agrochemical in the target pest and the environment.[3]
-
Modulation of Physicochemical Properties: The potent electron-withdrawing nature of the -OCF3 group can influence the pKa of the piperidine nitrogen, affecting its bioavailability and interaction with target enzymes.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(trifluoromethoxy)piperidine and its analogs in the discovery and development of novel agrochemicals. We will detail a representative synthetic protocol for a key trifluoromethoxylated piperidine intermediate, propose a rationale for its application in fungicide development based on mechanistic insights from related compounds, and provide a detailed protocol for in vitro antifungal screening.
Synthesis of Trifluoromethoxylated Piperidine Building Blocks
While the direct synthesis of 3-(trifluoromethoxy)piperidine can be challenging, a wealth of synthetic methodologies exists for the preparation of closely related and equally valuable isomers, such as 4-[4-(trifluoromethoxy)phenoxy]piperidine. This compound serves as a key intermediate in the synthesis of the anti-tuberculosis drug Delamanid, which exhibits a fungicidal mode of action through the inhibition of mycolic acid synthesis.[6] The synthetic principles and protocols for this analog are highly relevant and adaptable for the synthesis of other trifluoromethoxylated piperidine derivatives for agrochemical screening.
Protocol 1: Synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine
This protocol is adapted from established patent literature and provides a robust method for the gram-scale synthesis of a key trifluoromethoxylated piperidine intermediate.
Materials:
-
N-Boc-4-hydroxypiperidine
-
4-(Trifluoromethoxy)phenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Mitsunobu Reaction:
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), 4-(trifluoromethoxy)phenol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous dichloromethane at 0 °C, add diisopropyl azodicarboxylate (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-[4-(trifluoromethoxy)phenoxy]piperidine.
-
Causality Behind Experimental Choices:
-
The Mitsunobu reaction is a reliable method for the etherification of secondary alcohols with phenols under mild conditions, minimizing side reactions.
-
The use of a Boc protecting group for the piperidine nitrogen prevents its participation in side reactions during the Mitsunobu coupling.
-
Trifluoroacetic acid is a strong acid that effectively cleaves the Boc protecting group under mild conditions.
Application in Fungicide Development: A Mechanistic Rationale
The structural motif of 4-[4-(trifluoromethoxy)phenoxy]piperidine is a key component of Delamanid, a drug that inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis.[6] Mycolic acids are essential components of the cell wall of mycobacteria, and their disruption leads to cell death. While plant pathogenic fungi do not possess mycolic acids, the principle of targeting essential cell wall or membrane biosynthetic pathways is a well-established and successful strategy in fungicide development.
For instance, fungicides like the morpholines (e.g., fenpropimorph) and piperidines (e.g., fenpropidin) inhibit ergosterol biosynthesis, a critical component of fungal cell membranes.[7] The incorporation of the 3-(trifluoromethoxy)piperidine scaffold into novel molecular frameworks could lead to the discovery of compounds that inhibit other essential fungal biosynthetic pathways. The high lipophilicity imparted by the trifluoromethoxy group could facilitate the compound's ability to penetrate the fungal cell wall and membrane to reach its intracellular target.
The proposed workflow for leveraging 3-(trifluoromethoxy)piperidine in fungicide discovery is as follows:
Caption: Agrochemical discovery workflow utilizing the 3-(trifluoromethoxy)piperidine scaffold.
Protocol 2: In Vitro Antifungal Screening Against Phytopathogenic Fungi
This protocol describes a general method for the preliminary in vitro screening of novel compounds containing the 3-(trifluoromethoxy)piperidine moiety for fungicidal activity against a panel of common plant pathogenic fungi.
Materials:
-
Synthesized compounds dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium.
-
Sterile Petri dishes (90 mm).
-
Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).
-
Commercial fungicide as a positive control (e.g., azoxystrobin, carbendazim).
-
Sterile DMSO as a negative control.
-
Sterile distilled water.
-
Micropipettes and sterile tips.
-
Incubator.
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal pathogens on PDA plates until the mycelia cover the plate.
-
Using a sterile cork borer (5 mm diameter), take mycelial plugs from the edge of an actively growing colony.
-
-
Preparation of Test Plates:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the medium to 45-50 °C in a water bath.
-
Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v).
-
Prepare control plates containing PDA with 1% DMSO (negative control) and PDA with a known effective concentration of a commercial fungicide (positive control).
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
-
Inoculation and Incubation:
-
Place a single mycelial plug, mycelial side down, in the center of each prepared PDA plate.
-
Seal the plates with parafilm.
-
Incubate the plates at 25 ± 2 °C in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the negative control plate.
-
dt = average diameter of the fungal colony in the treatment plate.
-
-
-
For compounds showing significant inhibition, a dose-response study should be conducted to determine the EC50 (half-maximal effective concentration) value.
-
Self-Validating System:
-
The inclusion of both positive and negative controls is crucial for validating the assay. The negative control ensures that the solvent (DMSO) does not inhibit fungal growth, while the positive control confirms that the assay conditions are suitable for detecting fungicidal activity.
-
Each treatment should be performed in triplicate to ensure the reproducibility of the results.
Data Presentation
Quantitative data from the antifungal screening should be summarized in a clear and concise table for easy comparison of the activity of different compounds.
| Compound ID | Concentration (µg/mL) | Mean Mycelial Growth (mm) ± SD | Inhibition (%) |
| Negative Control (1% DMSO) | - | 85.2 ± 1.5 | 0 |
| Positive Control (Azoxystrobin) | 10 | 5.6 ± 0.8 | 93.4 |
| Compound 1a | 50 | 42.1 ± 2.1 | 50.6 |
| Compound 1b | 50 | 25.8 ± 1.9 | 69.7 |
| Compound 1c | 50 | 78.4 ± 2.5 | 8.0 |
Proposed Mechanism of Action: A Hypothesis
Based on the fungicidal activity of related piperidine-containing agrochemicals, it is hypothesized that novel compounds derived from 3-(trifluoromethoxy)piperidine may act by disrupting essential cellular processes in fungi. A plausible mechanism of action could involve the inhibition of key enzymes in biosynthetic pathways, such as ergosterol biosynthesis, or interference with cell membrane integrity.
Caption: Proposed mechanism of action for a novel fungicide derived from 3-(trifluoromethoxy)piperidine.
Conclusion
The 3-(trifluoromethoxy)piperidine scaffold represents a promising and largely unexplored area for the development of novel agrochemicals. Its unique combination of a versatile heterocyclic core and a metabolically robust, lipophilic functional group provides a strong foundation for the design of next-generation fungicides, insecticides, and herbicides. The synthetic protocols and screening methodologies outlined in this application note provide a clear roadmap for researchers to embark on the discovery and optimization of new active ingredients based on this valuable building block. Further investigation into the structure-activity relationships of 3-(trifluoromethoxy)piperidine derivatives is warranted to unlock their full potential in addressing the ongoing challenges in global crop protection.
References
-
Liu, X., et al. (2020). Synthesis and insecticidal activity of novel piperidine-containing derivatives. Pest Management Science, 76(5), 1833-1841. Available at: [Link]
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Maienfisch, P., et al. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest Management Science, 57(2), 165-176. Available at: [Link]
-
O'Reilly, A. M., et al. (2014). The synthesis of 4-[4-(trifluoromethoxy)phenoxy]piperidine, a key intermediate in the synthesis of Delamanid. Tetrahedron Letters, 55(30), 4146-4148. Available at: [Link]
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. Available at: [Link]
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Umemoto, T., et al. (2012). Discovery of a new class of trifluoromethoxylation reagents: S-(trifluoromethoxy)diarylsulfonium salts. Journal of the American Chemical Society, 134(4), 1864-1867. Available at: [Link]
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Wiebe, M. G. (2011). An introduction to fungi. In Industrial Applications (pp. 3-23). Springer, Berlin, Heidelberg. Available at: [Link]
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Brent, K. J., & Hollomon, D. W. (2007). Fungicide resistance: the assessment of risk. FRAC. Available at: [Link]
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Kim, K. H., et al. (2013). In vitro antifungal activity of 10 piperidine derivatives against phytopathogenic fungi. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 437-440. Available at: [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Chinese Chemical Letters. Retrieved from [Link]
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- CN106699635A - Method for preparing highly pure Delamanid intermediate. (n.d.). Google Patents.
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. Retrieved from [Link]
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(PDF) Recent developments in fluorine‐containing pesticides. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. (2013). PubMed. Retrieved from [Link]
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Detection of anti-phytopathogenic fungal activity. (2019). protocols.io. Retrieved from [Link]
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Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024). PubMed. Retrieved from [Link]
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Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. (n.d.). The Plant Pathology Journal. Retrieved from [Link]
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The Trifluoromethoxy Group: Enhancing Compound Properties in Chemistry. (n.d.). Retrieved from [Link]
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Discovery of novel piperidine‐containing thymol derivatives as potent antifungal agents for crop protection. (n.d.). ResearchGate. Retrieved from [Link]
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Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. (n.d.). PMC - NIH. Retrieved from [Link]
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Discovery of the trifluoromethyloxadiazoles—a new class of fungicides with a novel mode-of-action. (n.d.). ResearchGate. Retrieved from [Link]
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Advances in the Development of Trifluoromethoxylation Reagents. (n.d.). MDPI. Retrieved from [Link]
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In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. (n.d.). APS Journals. Retrieved from [Link]
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Application Notes and Protocols: Enhancing Metabolic Stability of Drug Candidates with 3-(Trifluoromethoxy)piperidine
Introduction: The Critical Challenge of Metabolic Instability in Drug Discovery
In the intricate process of drug discovery and development, achieving a favorable pharmacokinetic profile is as crucial as attaining high potency and selectivity. A significant hurdle in this journey is metabolic instability, where promising drug candidates are rapidly metabolized by enzymes in the body, primarily the cytochrome P450 (CYP450) superfamily.[1] This rapid metabolism can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites, ultimately resulting in the failure of otherwise promising therapeutic agents.[2]
Strategic chemical modifications to block sites of metabolic attack are a cornerstone of modern medicinal chemistry.[2] The introduction of fluorine-containing functional groups has emerged as a powerful strategy to enhance the metabolic stability of drug candidates.[1][3] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of electronic and steric properties that can effectively shield metabolically labile positions from enzymatic degradation.[4] This application note provides a comprehensive guide for researchers on the use of a specific building block, 3-(trifluoromethoxy)piperidine, to improve the metabolic stability of drug candidates. We will delve into the synthesis of this key building block, its incorporation into a model drug candidate, and detailed protocols for the in vitro and in vivo evaluation of metabolic stability.
The Trifluoromethoxy Group: A Shield Against Metabolism
The trifluoromethoxy group imparts enhanced metabolic stability through a combination of steric and electronic effects. The bulky and electron-withdrawing nature of the -OCF₃ group can hinder the approach of metabolizing enzymes and decrease the electron density of adjacent bonds, making them less susceptible to oxidative metabolism by CYP450 enzymes.[4] Specifically, the trifluoromethoxy group is a poor hydrogen bond acceptor, further reducing interactions with metabolic enzymes.[4]
Incorporating the trifluoromethoxy group via a piperidine scaffold offers several advantages. The piperidine ring is a common motif in many successful drugs, and its three-dimensional structure allows for the precise positioning of the trifluoromethoxy group to shield a potential metabolic "soft spot" on a drug candidate.[5]
Synthesis of the Key Building Block: 3-(Trifluoromethoxy)piperidine
A robust synthetic route to 3-(trifluoromethoxy)piperidine is essential for its application in drug discovery programs. The following protocol outlines a feasible pathway starting from the readily available 3-hydroxypiperidine.
Protocol 1: Synthesis of N-Boc-3-(trifluoromethoxy)piperidine
This protocol is adapted from established methods for the synthesis of 3-hydroxypiperidine and the dehydroxytrifluoromethoxylation of alcohols.[6][7]
Step 1: Protection of 3-Hydroxypiperidine
-
To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which can be used in the next step without further purification.
Step 2: Dehydroxytrifluoromethoxylation
Caution: This reaction should be performed in a well-ventilated fume hood by personnel trained in handling fluorinating reagents.
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.0 eq).
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(trifluoromethoxy)piperidine.
Step 3: Deprotection of the Piperidine Nitrogen
-
Dissolve N-Boc-3-(trifluoromethoxy)piperidine (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M HCl).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain 3-(trifluoromethoxy)piperidine hydrochloride as a solid. This can be neutralized to the free base as needed for subsequent reactions.
Caption: Synthetic scheme for 3-(trifluoromethoxy)piperidine.
Incorporation of 3-(Trifluoromethoxy)piperidine into a Drug Candidate
To illustrate the application of this building block, we will consider a hypothetical drug candidate, "LeadCompound-OH," which undergoes metabolic hydroxylation at a benzylic position, a common metabolic hotspot. We will replace this hydroxyl group with the 3-(trifluoromethoxy)piperidine moiety via an ether linkage.
Protocol 2: Synthesis of LeadCompound-OCF₃-piperidine
This protocol assumes "LeadCompound-Br" (a brominated precursor to LeadCompound-OH) is available and utilizes a Williamson ether synthesis.
-
To a solution of 3-(trifluoromethoxy)piperidine (as the free base, 1.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of "LeadCompound-Br" (1.0 eq) in DMF.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
In Vitro Evaluation of Metabolic Stability: Liver Microsomal Assay
The liver microsomal stability assay is a standard in vitro method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[8]
Protocol 3: Human Liver Microsomal Stability Assay
Materials:
-
Human Liver Microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (LeadCompound-OH and LeadCompound-OCF₃-piperidine) and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile containing an internal standard (for quenching and sample analysis)
-
96-well plates
-
Incubator shaker set to 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compounds and controls in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Prepare the reaction mixture: In a 96-well plate, for each time point, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the reaction by adding the test compound or control to the wells to a final concentration of 1 µM.
-
Incubate the plate at 37 °C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard to the corresponding wells.[8]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[9]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration).
Caption: Workflow for the liver microsomal stability assay.
Expected Results and Interpretation
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| LeadCompound-OH | 15 | 46.2 |
| LeadCompound-OCF₃-piperidine | > 60 | < 11.6 |
| Verapamil (Control) | 10 | 69.3 |
| Warfarin (Control) | 55 | 12.6 |
The expected data in the table above illustrates that the introduction of the 3-(trifluoromethoxy)piperidine moiety significantly increases the in vitro half-life and decreases the intrinsic clearance of the drug candidate, indicating improved metabolic stability.
In Vivo Evaluation of Pharmacokinetics
Following promising in vitro data, an in vivo pharmacokinetic (PK) study in a relevant animal model, such as the rat, is crucial to understand how the compound behaves in a whole organism.[10]
Protocol 4: Oral Pharmacokinetic Study in Rats
All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Test compounds (LeadCompound-OH and LeadCompound-OCF₃-piperidine) formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Administer the test compounds orally via gavage at a specific dose (e.g., 10 mg/kg).[11]
-
Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples immediately by centrifuging to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Prepare plasma samples for analysis by protein precipitation (e.g., with acetonitrile containing an internal standard).
-
Analyze the plasma samples by a validated LC-MS/MS method to determine the concentration of the parent compound at each time point.
Data Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Use pharmacokinetic software to calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) if an intravenous dose group is also included.
-
Caption: Workflow for an in vivo pharmacokinetic study.
Expected Pharmacokinetic Profile Comparison
| Parameter | LeadCompound-OH | LeadCompound-OCF₃-piperidine |
| Cmax (ng/mL) | 250 | 800 |
| Tmax (h) | 1.0 | 2.0 |
| AUC (0-24h) (ng*h/mL) | 1200 | 9600 |
| t½ (h) | 2.5 | 10.0 |
| CL/F (L/h/kg) | 8.3 | 1.0 |
| F (%) | 15 | 60 |
The hypothetical data presented above demonstrates that the introduction of the 3-(trifluoromethoxy)piperidine group leads to a significantly improved pharmacokinetic profile, characterized by a higher Cmax and AUC, a longer half-life, and increased oral bioavailability. This is a direct consequence of the enhanced metabolic stability of the modified compound.
Conclusion
The strategic incorporation of the 3-(trifluoromethoxy)piperidine moiety represents a powerful approach for medicinal chemists to overcome the pervasive challenge of metabolic instability in drug discovery. The unique physicochemical properties of the trifluoromethoxy group effectively shield metabolically labile sites, leading to improved pharmacokinetic profiles. The detailed synthetic and analytical protocols provided in this application note offer a practical guide for researchers to synthesize this valuable building block, incorporate it into their drug candidates, and rigorously evaluate the resulting improvement in metabolic stability. By employing these strategies, the likelihood of advancing promising compounds through the drug development pipeline can be significantly enhanced.
References
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
- Rogers-Evans, M., et al. (2009). The Discovery of Piperidine-4-carboxamides as Potent, Orally Bioavailable Inhibitors of the Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 52(22), 7272–7283.
- Tang, X., et al. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. Chem, 4(8), 1957-1966.
- Bohme, E. H., et al. (1981). Synthesis of 3-Substituted Piperidines. Journal of Medicinal Chemistry, 24(5), 514-519.
- Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
-
MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 304. [Link]
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
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ACS Publications. (2015). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters, 17(18), 4564–4567. [Link]
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FDA. (n.d.). Metabolism and Pharmacokinetic Studies. [Link]
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RSC Publishing. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(32), 20955-20963. [Link]
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MDPI. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Pharmaceuticals, 16(3), 398. [Link]
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ACS Publications. (2001). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry, 73(15), 378A–385A. [Link]
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Cyprotex. (n.d.). Microsomal Stability. [Link]
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MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]
-
Sci-Hub. (2004). Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. [Link]
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MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences, 25(8), 4275. [Link]
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ResearchGate. (2022). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]
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PubMed Central (PMC). (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature, 596(7872), 386–391. [Link]
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Open Research@CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 724-729. [Link]
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PubMed Central (PMC). (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6524. [Link]
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Current Separations. (2001). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations, 19(4), 113-116. [Link]
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ResearchGate. (2015). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. [Link]
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Archipel UQAM. (2014). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]
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PubMed Central (PMC). (2014). Rapid LC-MS Drug Metabolite Profiling Using Microsomal Enzyme Bioreactors in a Parallel Processing Format. Analytical Chemistry, 86(15), 7545–7552. [Link]
-
ACS Publications. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6936–6946. [Link]
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PubMed Central (PMC). (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 698. [Link]
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Application Notes & Protocols: Derivatization of 3-(Trifluoromethoxy)piperidine for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(trifluoromethoxy)piperidine scaffold is a privileged structure in modern medicinal chemistry, offering a unique combination of desirable physicochemical properties. The trifluoromethoxy (-OCF₃) group can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of robust and scalable derivatization strategies for 3-(trifluoromethoxy)piperidine, tailored for the efficient generation of diverse chemical libraries for drug discovery campaigns. Detailed protocols for key N-acylation and N-alkylation reactions are presented, along with insights into reaction optimization and characterization of the resulting products.
Introduction: The Strategic Advantage of the 3-(Trifluoromethoxy)piperidine Scaffold
The piperidine ring is a cornerstone motif in a vast number of FDA-approved drugs and clinical candidates, valued for its three-dimensional geometry and its ability to serve as a versatile scaffold for presenting pharmacophoric elements.[1][2] The introduction of a trifluoromethoxy (-OCF₃) group at the 3-position further enhances its utility in drug design.
Key Physicochemical Contributions of the -OCF₃ Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance of drug candidates.
-
Lipophilicity Modulation: The -OCF₃ group is a potent lipophilicity enhancer. This property is critical for optimizing a molecule's ability to cross biological membranes, such as the blood-brain barrier, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.
-
pKa Perturbation: As a strong electron-withdrawing group, the trifluoromethoxy substituent lowers the pKa of the piperidine nitrogen. This modulation of basicity can be crucial for optimizing interactions with biological targets and improving oral bioavailability.
-
Conformational Influence: The steric bulk and electronic properties of the -OCF₃ group can influence the conformational preference of the piperidine ring, which can be exploited to achieve optimal presentation of substituents for target binding.
The strategic derivatization of the secondary amine of 3-(trifluoromethoxy)piperidine provides a powerful avenue for exploring chemical space and generating novel intellectual property.
Derivatization Strategies for Combinatorial Library Synthesis
The secondary amine of 3-(trifluoromethoxy)piperidine is the primary handle for diversification. Two of the most robust and widely employed reactions in combinatorial chemistry for derivatizing such amines are N-acylation and reductive amination (N-alkylation). These reactions are high-yielding, tolerant of a wide range of functional groups, and readily amenable to parallel synthesis formats.
Workflow for Combinatorial Library Generation
The following diagram illustrates a typical workflow for the parallel synthesis of a library based on the 3-(trifluoromethoxy)piperidine scaffold.
Caption: Combinatorial workflow for derivatizing 3-(trifluoromethoxy)piperidine.
Detailed Application Protocols
The following protocols are designed for parallel synthesis in 96-well plates but can be scaled as needed. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Parallel N-Acylation with Acid Chlorides
This protocol describes the reaction of 3-(trifluoromethoxy)piperidine with a diverse set of commercially available acid chlorides. The reaction is typically rapid and high-yielding.
Rationale:
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves the starting materials and reagents.
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to scavenge the HCl generated during the reaction, driving it to completion. An excess of the base is used to ensure complete neutralization.
-
Temperature: The reaction is initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
Materials:
-
3-(Trifluoromethoxy)piperidine
-
Array of acid chlorides (R-COCl)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of 3-(trifluoromethoxy)piperidine in anhydrous DCM.
-
Prepare a 0.6 M solution of each acid chloride in anhydrous DCM in separate wells of a stock plate.
-
Prepare a 1.5 M solution of DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 100 µL (0.05 mmol) of the 3-(trifluoromethoxy)piperidine stock solution.
-
Add 50 µL (0.075 mmol) of the DIPEA stock solution to each well.
-
Cool the reaction block to 0°C using an ice bath.
-
-
Addition of Acid Chlorides:
-
Under an inert atmosphere, add 100 µL (0.06 mmol) of the appropriate acid chloride stock solution to each corresponding well of the cooled reaction block.
-
-
Reaction:
-
Seal the reaction block with a cap mat.
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 4-16 hours (reaction progress can be monitored by LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 500 µL of DCM to each well, seal, and shake vigorously.
-
Allow the layers to separate and collect the organic layer using a liquid handler or multichannel pipette.
-
The crude products can be purified by parallel solid-phase extraction (SPE) or preparative HPLC.
-
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 eq. Amine | Limiting Reagent |
| 1.2 eq. Acid Chloride | Ensures complete consumption of the amine. | |
| 1.5 eq. Base | Scavenges HCl byproduct effectively. | |
| Solvent | Anhydrous DCM | Good solubility, inert. |
| Temperature | 0°C to Room Temp. | Controls initial exotherm, drives to completion. |
| Time | 4 - 16 hours | Typically sufficient for full conversion. |
Protocol 2: Parallel Reductive Amination with Aldehydes
Reductive amination is a powerful method for forming C-N bonds and is highly amenable to combinatorial synthesis.[4] This protocol uses sodium triacetoxyborohydride as the reducing agent, which is mild and selective for the iminium ion intermediate.[4]
Rationale:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that can be added directly to the mixture of the amine and aldehyde. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride.
-
Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents for reductive amination. Acetic acid is often added in catalytic amounts to facilitate iminium ion formation.
-
One-Pot Procedure: The reaction is conveniently performed in a single step, making it ideal for high-throughput synthesis.
Materials:
-
3-(Trifluoromethoxy)piperidine
-
Array of aldehydes (R-CHO)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium triacetoxyborohydride (STAB)
-
Glacial Acetic Acid (optional)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation of Stock Solutions/Reagents:
-
Prepare a 0.5 M solution of 3-(trifluoromethoxy)piperidine in anhydrous DCE.
-
Prepare a 0.6 M solution of each aldehyde in anhydrous DCE in separate wells of a stock plate.
-
Weigh solid sodium triacetoxyborohydride into a separate plate or add as a slurry in DCE.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 100 µL (0.05 mmol) of the 3-(trifluoromethoxy)piperidine stock solution.
-
Add 100 µL (0.06 mmol) of the appropriate aldehyde stock solution to each well.
-
(Optional) Add 3 µL (a catalytic amount) of glacial acetic acid to each well.
-
Allow the mixture to stir for 20-30 minutes at room temperature to facilitate imine formation.
-
-
Reduction:
-
Add approximately 32 mg (0.15 mmol) of solid sodium triacetoxyborohydride to each well. Note: Addition may cause some effervescence.
-
-
Reaction:
-
Seal the reaction block and shake at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 500 µL of DCM, seal, and shake.
-
Collect the organic layer. The crude product can be purified by parallel SPE or preparative HPLC.
-
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 eq. Amine | Limiting Reagent |
| 1.2 eq. Aldehyde | Drives imine formation. | |
| 1.5 - 2.0 eq. STAB | Ensures complete reduction of the iminium ion. | |
| Solvent | Anhydrous DCE | Good solvent for this transformation. |
| Additive | Catalytic Acetic Acid | Facilitates the formation of the iminium ion. |
| Temperature | Room Temperature | Mild conditions are sufficient. |
| Time | 12 - 24 hours | Allows for both imine formation and reduction. |
Characterization of Derivatized Products
The successful synthesis of the library should be confirmed by appropriate analytical techniques. For high-throughput analysis, LC-MS is indispensable. For selected compounds, NMR spectroscopy provides definitive structural confirmation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for library quality control. It provides information on purity and confirms the molecular weight of the desired product in each well.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the newly introduced N-acyl or N-alkyl groups.
-
¹⁹F NMR: The trifluoromethoxy group provides a sharp singlet in the ¹⁹F NMR spectrum, which is a powerful tool for confirming the presence of the scaffold in the final products.[2]
-
¹³C NMR: Can be used for detailed structural elucidation of selected library members.
-
Conclusion
The 3-(trifluoromethoxy)piperidine scaffold is a highly valuable building block for the construction of combinatorial libraries aimed at drug discovery. The derivatization of its secondary amine via robust methods such as N-acylation and reductive amination allows for the rapid generation of large numbers of diverse analogs. The protocols outlined in this guide are scalable, amenable to parallel synthesis, and provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The unique properties imparted by the trifluoromethoxy group make these libraries particularly promising for identifying novel therapeutic agents with improved pharmacological profiles.
References
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1625. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. [Link]
-
MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
-
MDPI. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other N-protic compounds. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Functionalization of 3-(Trifluoromethoxy)piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of 3-(trifluoromethoxy)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to incorporate this valuable, fluorinated scaffold into their target molecules. The unique electronic and steric properties of the trifluoromethoxy (OCF3) group present distinct challenges that can often lead to suboptimal reaction yields.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven optimization strategies. Our goal is to empower you to overcome common hurdles and significantly improve the efficiency of your synthetic routes.
Troubleshooting Guide: Addressing Low Yields in N-Arylation Reactions
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone reaction for forging C-N bonds, but its application to sterically hindered and electronically deactivated amines like 3-(trifluoromethoxy)piperidine requires careful optimization. Below, we address the most common failure points in this critical transformation.
Problem: Low to No Product Formation (<10% Yield)
You've set up your Buchwald-Hartwig reaction with 3-(trifluoromethoxy)piperidine and an aryl halide, but after the specified reaction time, LC-MS analysis shows primarily unreacted starting materials.
Root Cause Analysis & Solutions:
This issue almost always points to a failure in the catalytic cycle. The primary culprits are catalyst deactivation, insufficient base strength, or poor substrate reactivity.
1. Inactive Catalytic System: The formation of the active Pd(0) species and its stability throughout the reaction are paramount.
- The "Why": Traditional palladium sources like Pd(OAc)2 or Pd2(dba)3 require in situ reduction to the active Pd(0) state. This process can be inefficient and lead to the formation of inactive palladium black, especially if the ligand is not robust enough. The trifluoromethoxy group on the piperidine reduces the amine's nucleophilicity, making the C-N bond-forming reductive elimination step kinetically challenging. A highly active and stable catalyst is therefore essential.
- The Solution:
- Switch to a Precatalyst: Employ modern palladacycle precatalysts such as G3 or G4 BrettPhos or RuPhos. These complexes readily and cleanly form the active L-Pd(0) catalyst under the reaction conditions, leading to more consistent results.[1]
- Ligand Selection is Critical: The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. For a sterically demanding and electron-deficient amine like 3-(trifluoromethoxy)piperidine, bulky, electron-rich biarylphosphine ligands are the gold standard.
- Consider a Pre-activation Step: If using a traditional Pd(II) source, gently heating the palladium source, ligand, and base in the solvent for 15-20 minutes before adding the substrates can sometimes improve the formation of the active catalyst.[1]
2. Inappropriate Base Selection: The base's role is to deprotonate the piperidine nitrogen to form the active nucleophile. An incorrect choice can halt the reaction entirely.
- The "Why": The pKa of the protonated 3-(trifluoromethoxy)piperidine is lower than that of unsubstituted piperidine due to the electron-withdrawing OCF3 group. However, a sufficiently strong, non-nucleophilic base is still required to drive the equilibrium towards the deprotonated amine. The physical properties of the base, such as solubility and particle size, can also dramatically affect its efficacy.[1]
- The Solution:
- Strong Bases for Tough Couplings: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent, highly soluble option.
- Weaker Bases for Sensitive Substrates: If your aryl halide contains base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) can be used, though this will likely require higher temperatures and longer reaction times.[1]
- Improve Base Dispersion: Solid bases can sometimes clump together, reducing the available surface area. Grinding the base to a fine powder before use or adding an inert material like Celite can prevent this issue.[1]
3. Poor Substrate Reactivity: The nature of your aryl coupling partner significantly impacts reaction success.
- The "Why": The rate of oxidative addition to the Pd(0) center follows the trend Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. Aryl chlorides are notoriously less reactive and require highly active catalytic systems.[1] Steric hindrance near the coupling site on the aryl partner can also dramatically slow the reaction.
- The Solution:
- Change the Halide: If feasible, switch from an aryl chloride to the corresponding aryl bromide or iodide for a significant boost in reactivity.
- Use a Specialized Ligand: For challenging aryl chlorides, ligands specifically designed for this purpose, such as tBuBrettPhos, are often necessary to achieve good yields.[1]
Caption: Troubleshooting flowchart for low N-arylation yield.
Frequently Asked Questions (FAQs)
Q1: Why is my N-arylation of 3-(trifluoromethoxy)piperidine so much more difficult than with simple piperidine?
This is a crucial question that gets to the heart of the molecule's reactivity. Two primary factors are at play:
-
Electronic Effects: The trifluoromethoxy (OCF3) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect is transmitted through the sigma bonds of the piperidine ring, reducing the electron density on the nitrogen atom. This, in turn, lowers the nucleophilicity of the nitrogen, making it a less effective partner in the C-N coupling reaction. The presence of the OCF3 group improves metabolic stability and lipophilicity but poses a synthetic challenge.[2]
-
Steric Hindrance: While the OCF3 group is at the 3-position, it creates significant steric bulk that can hinder the approach of the piperidine to the palladium-aryl complex. This is especially true for the formation of the key intermediate prior to reductive elimination. For sterically demanding amines, specialized ligands are often required to create a more open coordination sphere around the metal center.[3]
Q2: I'm observing a significant amount of hydrodehalogenation (aryl halide is reduced to an arene). How can I prevent this side reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It occurs when the Pd-Ar-X intermediate is intercepted by a hydride source before the amine can couple.
-
The "Why": The source of the hydride can be trace water, the amine itself, or the solvent. This pathway becomes more competitive when the desired C-N reductive elimination step is slow, which is often the case with electron-deficient amines like 3-(trifluoromethoxy)piperidine.
-
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Thoroughly dry your solvent and reagents. Use freshly distilled solvents and dry the piperidine salt over a desiccant before use.
-
Use a Bulky Ligand: Ligands like BrettPhos and RuPhos not only promote the desired reaction but their bulk can also sterically disfavor the side reaction pathways.
-
Lower the Temperature: If the desired reaction has a lower activation energy than the side reaction, reducing the temperature can improve selectivity, though it may require longer reaction times.
-
Change the Base: In some cases, a weaker base like K3PO4 can reduce the rate of hydrodehalogenation.
-
Caption: The Buchwald-Hartwig cycle and common issues.
Experimental Protocols & Data Tables
Table 1: General Starting Conditions for N-Arylation
This table provides a robust starting point for your optimization experiments.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | RuPhos G3 or BrettPhos G3 Palladacycle (1-2 mol%) | Provides a reliable source of active Pd(0) catalyst.[1] |
| Ligand | RuPhos or BrettPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands are essential for coupling sterically hindered, deactivated amines.[1] |
| Aryl Halide | 1.0 equivalent | Limiting reagent. |
| Amine | 3-(trifluoromethoxy)piperidine (1.2-1.5 eq.) | A slight excess of the amine can help drive the reaction to completion. |
| Base | NaOtBu (1.5-2.0 eq.) | A strong, non-nucleophilic base is typically required.[1][3] |
| Solvent | Toluene or Dioxane (0.1 - 0.5 M) | Anhydrous, non-protic solvents are standard. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barrier for reductive elimination. |
| Atmosphere | Nitrogen or Argon | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Protocol 1: Step-by-Step Guide for a Typical N-Arylation Reaction
-
Glovebox Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 eq.), the palladium precatalyst (e.g., RuPhos G3, 0.01 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.0 mmol, 2.0 eq.).
-
Reagent Addition: In the glovebox, add 3-(trifluoromethoxy)piperidine (0.75 mmol, 1.5 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene (2.5 mL, 0.2 M).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to isolate the desired N-aryl piperidine product.
References
-
Optimization of trifluoromethoxylation of 1a. ResearchGate.[Link]
-
Optimization of the N-arylation reaction conditions: a Catalyst dosage. ResearchGate.[Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate.[Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Deepmatter.[Link]
-
Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science.[Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.[Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.[Link]
Sources
handling and safety precautions for trifluoromethoxy-containing reagents
Technical Support Center: Trifluoromethoxy (
Welcome to the Advanced Fluorine Reagent Support Hub. Role: Senior Application Scientist Status: Active Subject: Safe Handling, Stability, and Troubleshooting of OCF3 Reagents
Executive Summary: The "Trojan Horse" of Fluorine Chemistry
As researchers, we prize the trifluoromethoxy group (
The Core Technical Challenge: The trifluoromethoxide anion (
This guide addresses the three critical phases of OCF3 chemistry: Stability (Storage), Safety (Decomposition), and Synthesis (Optimization).
Module 1: Critical Safety – The "Red Zone"
Q: I smell a pungent, acidic odor when opening my reagent bottle. Is this normal? A: STOP immediately. This is a sign of advanced decomposition.
Most
-
The Mechanism of Danger: Unlike the trifluoromethyl anion (
), the oxygen atom in donates electron density into the C-F antibonding orbital, weakening the bond and triggering elimination. If water is present:
Safety Action Plan:
-
Ventilation: All handling must occur in a well-ventilated fume hood.
has a Permissible Exposure Limit (PEL) of 2 ppm (similar to phosgene). -
Glassware: If you observe "frosting" or etching on your glass storage vials, HF has formed. Transfer the material (if salvageable) to a PFA/FEP (Teflon) container immediately.
-
Neutralization: Keep a saturated solution of Calcium Gluconate (gel) and Calcium Carbonate (for spills) nearby to neutralize HF.
Module 2: Reagent Selection & Stability
Q: Which reagent should I use? TFMT is a gas, but I see solid reagents in literature. A: The field has evolved from volatile gases to bench-stable solids/liquids. Use this selection matrix to choose the safest reagent for your substrate.
Reagent Comparison Table
| Reagent | Chemical Name | State | Stability | Best For |
| TFMT | Trifluoromethyl triflate | Gas/Low BP Liq.[1] | Low. Volatile ( | Electrophilic |
| TFNf | Trifluoromethyl nonaflate | Liquid | High. ( | Safer alternative to TFMT. Stable to weak acid. |
| AgOCF3 | Silver trifluoromethoxide | Solid | Medium. Light/moisture sensitive. | Nucleophilic substitution (Sandmeyer-type). |
| DNTFB | 2,4-Dinitro-1-(trifluoromethoxy)benzene | Solid | High. Shelf-stable.[1] | Precursor to generate |
| Togni-OCF3 | Acid-Hypervalent Iodine | Solid | High. Crystalline. | Radical trifluoromethoxylation of arenes/styrenes. |
Visual Decision Matrix: Choosing Your Reagent
Figure 1: Decision tree for selecting the appropriate trifluoromethoxylation reagent based on substrate electronics.
Module 3: Experimental Protocol (Self-Validating)
Q: How do I handle AgOCF3 without it decomposing before the reaction starts?
A: The key is to treat
Protocol: Nucleophilic Trifluoromethoxylation using AgOCF3 Based on methodologies by Ritter and Schoenebeck.
Materials:
-
Substrate: Aryl stannane or aryl boronic acid.
-
Reagent:
(Commercial or prepared in situ).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Solvent: Anhydrous Toluene or DCM (Must be
ppm water). -
Vessel: Dried Schlenk tube or vial with PTFE-lined cap.
Step-by-Step Workflow:
-
Preparation (The Glovebox Rule):
-
Weigh
inside a glovebox if possible. If using a benchtop balance, work quickly and use a stream of Argon. is light sensitive; wrap the vial in foil. -
Validation Check: The solid should be white to off-white. If it is grey/black, silver oxide has formed; discard.
-
-
The "Trap" Setup:
-
Add the substrate and catalyst (e.g., Pd or Cu source) to the vial.
-
Add the solvent.
-
CRITICAL: Do not heat yet. Stir at Room Temperature (RT) for 5 minutes.
-
-
Reaction Initiation:
-
Heat to the required temperature (usually 60-80°C).
-
Why? High temperature promotes the transmetallation of
to the metal center before it decomposes.
-
-
Quenching:
-
Cool to RT. Filter through a pad of Celite to remove silver salts.
-
Waste Note: The filter cake contains silver halides and potentially adsorbed HF. Treat as hazardous solid waste.
-
Module 4: Troubleshooting & Optimization
Q: My yield is low (<20%), and I see a lot of fluorinated side products. What happened? A: You likely encountered the "Fluoride Elimination Sink."
If the transfer of the
Diagnostic Table:
| Symptom | Cause | Solution |
| Low Yield + Etched Glass | Moisture ingress caused hydrolysis ( | Dry solvents over molecular sieves (3Å). Switch to Teflon reaction vessel. |
| Formation of Aryl-F | Increase Catalyst Loading: Speed up the reductive elimination step. Lower Temp: If possible, run at lower temp to favor kinetic trapping over thermodynamic decomposition. | |
| Formation of Aryl-OH | Hydrolysis of the product or intermediate. | Ensure base used (if any) is anhydrous (e.g., use |
| Reagent "Disappeared" | AgOCF3 is sensitive to chloride ions. Avoid chlorinated solvents if they are not stabilized/dry, or if chloride ions are leaving groups in the substrate. |
Visualizing the Decomposition Pathway
Figure 2: The competition between product formation and the dangerous decomposition into Carbonyl Fluoride.
References
-
Preparation and Reactivity of AgOCF3
-
Turksoy, A., Scattolin, T., Bouayad-Gervais, S., & Schoenebeck, F. (2020).[3] Facile Access to AgOCF3 and Its New Applications as a Reservoir for OCF2. Chemistry – A European Journal.
-
-
TFNf (Stable Liquid Reagent)
-
Barata-Vallejo, S., et al. (2021).[1] Advances in the Development of Trifluoromethoxylation Reagents. Symmetry.
-
-
Shelf-Stable Precursors (DNTFB)
-
Claraz, A., et al. (2021).[1] Study of a Stable "Trifluoromethoxide Anion Solution" Arising from 2,4-Dinitro-Trifluoromethoxybenzene. Journal of Organic Chemistry.
-
-
Safety Data & Decomposition
- Apollo Scientific & Sigma-Aldrich Safety D
For further assistance, please contact the High-Energy Reagents Safety Officer at your facility.
Sources
analytical methods for detecting impurities in 3-(trifluoromethoxy)piperidine samples
Technical Support Center: Analytical Profiling of 3-(Trifluoromethoxy)piperidine
Introduction: The Analytical Challenge
3-(Trifluoromethoxy)piperidine (CAS: 768-31-0) represents a distinct analytical challenge compared to standard pharmaceutical intermediates. As a secondary amine with a fluorinated ether motif, it presents a "blind spot" for many conventional detectors. It lacks a strong UV chromophore (making it nearly invisible to standard HPLC-UV at >210 nm) and possesses high polarity/basicity (causing severe peak tailing in GC).
This guide addresses the three critical failure modes in analyzing this compound: detection invisibility , chromatographic adsorption , and regioisomer confusion .
Module 1: HPLC Troubleshooting (The "Invisible" Peak)
User Issue: "I injected a 1 mg/mL sample on my HPLC-UV at 254 nm and saw nothing. Is my sample empty?"
Root Cause: The trifluoromethoxy (-OCF₃) group and the piperidine ring are non-chromophoric . They do not absorb UV light significantly above 200-210 nm. Relying on standard UV detection will lead to false negatives or massive overestimation of UV-active impurities (like benzoyl-protected intermediates) relative to the product.
Protocol A: Charged Aerosol Detection (CAD) – The Gold Standard
CAD is the preferred method because it detects analytes based on mass rather than optical properties, providing a "universal" response for non-volatiles.[1]
-
Instrument: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo).
-
Column: C18 Charged Surface Hybrid (CSH) or similar base-deactivated column (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm). Why? The CSH stationary phase stays positively charged at low pH, repelling the protonated piperidine amine to prevent peak tailing.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (keeps amine protonated/soluble).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Critical Setting: Set Evaporation Temperature to 35°C . Why? Higher temps might volatilize the semi-volatile free base piperidine, causing signal loss.
Protocol B: Derivatization (If UV is your only option)
If you lack a CAD/MS, you must attach a chromophore.
-
Reagent: Benzoyl chloride (BzCl).[2]
-
Procedure:
-
Dissolve 10 mg sample in 1 mL DCM.
-
Add 2 eq. Triethylamine (TEA).
-
Add 1.1 eq. Benzoyl chloride.[2] Stir for 15 min.
-
Quench with water, extract with DCM.
-
-
Result: Converts the "invisible" 3-(trifluoromethoxy)piperidine into N-benzoyl-3-(trifluoromethoxy)piperidine , which absorbs strongly at 254 nm.
-
Note: This method creates a "blind spot" for impurities that do not react with BzCl (e.g., tertiary amines).
Module 2: GC-MS Troubleshooting (The "Tailing" Peak)
User Issue: "My GC peak looks like a shark fin (severe tailing), and the area counts are inconsistent."
Root Cause: Secondary amines react with active silanol groups (-Si-OH) on the glass liner and the column stationary phase. This reversible adsorption causes tailing and sample loss.
Troubleshooting Checklist
| Component | Standard Setup (AVOID) | Optimized Setup (USE THIS) | Mechanism |
| Inlet Liner | Standard split/splitless wool | Ultra-Inert Base-Deactivated Liner (with glass wool) | Base-deactivation chemically caps silanols, preventing amine binding. |
| Column | Standard 5%-Phenyl (e.g., HP-5) | Amine-Specific Phase (e.g., Rtx-Volatile Amine or CP-Volamine) | These columns use basic functional groups in the stationary phase to repel the amine analyte. |
| Solvent | Methanol/Ethanol | Dichloromethane (DCM) or MTBE | Alcohols can expand too much in the liner; DCM is aprotic and dissolves the free base well. |
| Derivatization | None (Free base injection) | Trifluoroacetic Anhydride (TFAA) | Caps the N-H group, removing polarity and hydrogen bonding capability. |
Derivatization Protocol for GC-MS
Use this if peak shape remains poor despite liner changes.
-
Take 5 mg sample in a vial.
-
Add 200 µL Trifluoroacetic Anhydride (TFAA).
-
Heat at 60°C for 20 mins.
-
Evaporate excess reagent under N₂ stream.
-
Reconstitute in Ethyl Acetate.
-
Outcome: Sharp, symmetrical peak of the N-trifluoroacetyl derivative.
Module 3: Isomer Verification (The "Imposter" Peak)
User Issue: "How do I know I have the 3-isomer and not the 4-isomer? They have the same mass (MW 169.14)."
Root Cause: Synthesis often yields mixtures of regioisomers (3- vs 4-substituted). Mass Spec cannot distinguish them easily.
Method: Carbon-13 NMR (The Definitive Test)
The symmetry of the molecule is the key discriminator.
-
4-(trifluoromethoxy)piperidine: Possesses a plane of symmetry running through N-C4.
-
Result: You will see fewer ¹³C signals. C2 and C6 are equivalent; C3 and C5 are equivalent.
-
Signal Count: ~4 distinct carbon signals (plus the OCF₃ quartet).
-
-
3-(trifluoromethoxy)piperidine: Chiral and asymmetric.
-
Result: All ring carbons are magnetically non-equivalent.
-
Signal Count: 5 distinct ring carbon signals (plus the OCF₃ quartet).
-
Method: Fluorine-19 NMR
-
Chemical Shift: The -OCF₃ signal typically appears as a singlet (decoupled) or triplet (coupled) around -57.0 to -58.5 ppm .
-
Differentiation: While shifts are similar, the splitting pattern in proton-coupled ¹⁹F NMR differs.
-
3-isomer: The -OCF₃ group couples to the single proton at C3 (methine).
-
4-isomer: The -OCF₃ group couples to the single proton at C4.
-
Note: ¹³C NMR is generally more definitive for regioisomer assignment than ¹⁹F NMR unless you have pure standards of both for comparison.
-
Module 4: Analytical Workflow Diagram
The following decision tree guides you to the correct method based on your specific impurity profiling needs.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on impurity type and detection limits.
References
-
Hiyama Method for OCF3 Synthesis: Shokol, T. V., et al. (2021). "The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxy-methyl)piperidine." Journal of Organic and Pharmaceutical Chemistry, 19(1), 3-10.
-
Charged Aerosol Detection (CAD) for Non-Chromophoric Amines: Vehovec, T., & Obreza, A. (2010). "Review of operating principle and applications of the charged aerosol detector." Journal of Chromatography A, 1217(10), 1549-1556.
-
19F NMR Chemical Shift Tables: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience.
-
GC-MS Tailing of Amines: Rood, D. (2007). "The Troubleshooting and Maintenance Guide for Gas Chromatographers." Wiley-VCH.
Sources
strategies to avoid hydrodefluorination in reactions with fluorinated piperidines.
Created by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with fluorinated piperidines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of reactions involving these valuable motifs, with a special focus on preventing the common side reaction of hydrodefluorination. Our goal is to equip you with the knowledge to optimize your reaction conditions, understand the underlying mechanisms, and achieve your desired synthetic outcomes with confidence.
Understanding the Challenge: The "Why" Behind Hydrodefluorination
Hydrodefluorination, the substitution of a fluorine atom with a hydrogen atom, is a significant challenge in the functionalization of fluorinated piperidines and other fluoroaromatic compounds.[1][2][3][4] This undesired side reaction can lead to a mixture of products, reduce the yield of the target molecule, and complicate purification processes. The C-F bond, while strong, can be activated and cleaved under certain catalytic conditions, particularly with transition metals like palladium.[5][6] Understanding the mechanism of hydrodefluorination is the first step toward preventing it.
The generally accepted mechanism for palladium-catalyzed hydrodefluorination involves the oxidative addition of the C-F bond to a low-valent palladium center, followed by a protonolysis or reductive elimination step that introduces a hydrogen atom.[5] Several factors can promote this pathway, including the choice of catalyst, ligands, base, solvent, and the presence of hydrogen sources.
Troubleshooting Guide: Minimizing Hydrodefluorination
This section provides a structured approach to troubleshooting and mitigating hydrodefluorination in your reactions.
Issue 1: Significant Hydrodefluorination Observed in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Root Cause Analysis: Palladium catalysts, especially those with electron-rich and bulky phosphine ligands, can be highly active for C-F bond activation, leading to hydrodefluorination.[1][2][5] The choice of base and the presence of protic solvents or impurities can also contribute to this side reaction.
Troubleshooting Workflow:
A troubleshooting workflow for hydrodefluorination.
Detailed Strategies:
-
Catalyst and Ligand Selection:
-
Avoid overly electron-rich ligands: While often effective for cross-coupling, highly electron-donating ligands can enhance the propensity for C-F oxidative addition. Consider ligands with moderate electron-donating ability.
-
Steric hindrance can be beneficial: Bulkier ligands can sometimes disfavor the geometry required for C-F bond activation.
-
Palladacycle pre-catalysts: Certain palladacycle pre-catalysts, like the RuPhos Palladacycle, have been used in hydrodefluorination reactions, suggesting that careful selection of the palladium source is crucial.[7]
-
-
Base Optimization:
-
Weaker, non-nucleophilic bases: Strong bases can promote side reactions. Consider using milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Anhydrous conditions: Ensure the base and all reagents are anhydrous to minimize proton sources that can lead to hydrodefluorination.
-
-
Solvent and Additives:
-
Aprotic solvents: Use aprotic solvents like toluene, dioxane, or THF to avoid providing a proton source for the hydrodefluorination reaction.
-
Lewis acid additives: In some cases, the addition of a Lewis acid, such as lithium iodide, can promote the desired cross-coupling over C-F activation, although its effect should be empirically evaluated.[8][9][10]
-
-
Consider Nickel Catalysis:
-
Nickel catalysts are often a viable alternative to palladium for cross-coupling reactions involving C-F bonds.[11][12] They can exhibit different reactivity profiles and may be less prone to hydrodefluorination under specific conditions.[6] For instance, Ni(PCy₃)₂Cl₂ has been shown to be effective for the cross-coupling of aryl fluorides with organozinc reagents.[12]
-
Issue 2: Hydrodefluorination During Hydrogenation of Fluoropyridines to Fluoropiperidines
Root Cause Analysis: The catalytic hydrogenation of fluoropyridines is a direct route to fluorinated piperidines but is often plagued by hydrodefluorination.[3][4] The choice of catalyst and reaction conditions is critical to favor the reduction of the pyridine ring over the cleavage of the C-F bond.
Troubleshooting Workflow:
Workflow for mitigating hydrodefluorination during hydrogenation.
Detailed Strategies:
-
Catalyst Selection:
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) are commonly used. The choice of support and metal loading can influence selectivity.[13]
-
Palladium Hydroxide on Carbon (Pearlman's Catalyst): This catalyst, in combination with an acid, has been shown to be effective for the hydrogenation of fluoropyridines while minimizing hydrodefluorination.[13]
-
-
Reaction Conditions:
-
Acidic Medium: Performing the hydrogenation in the presence of a strong Brønsted acid, such as aqueous HCl, can protonate the pyridine nitrogen.[13] This deactivates the ring towards hydrodefluorination and facilitates the desired hydrogenation.
-
In Situ Protection: After the reaction, volatile fluorinated piperidines can be trapped by in situ protection with reagents like benzyloxycarbonyl chloride (Cbz-Cl) or trifluoroacetic anhydride.[3][14]
-
-
Alternative Two-Step Approach: Dearomatization-Hydrogenation:
-
A dearomatization-hydrogenation process can provide all-cis-(multi)fluorinated piperidines.[14] This involves an initial dearomatization step, for example, using a borane reagent, followed by hydrogenation. This method can sometimes reduce the amount of undesired hydrodefluorinated side-product.[14]
-
Frequently Asked Questions (FAQs)
Q1: Can the position of the fluorine atom on the piperidine ring affect the likelihood of hydrodefluorination?
A1: Yes, the position of the fluorine atom can influence its susceptibility to hydrodefluorination. The electronic environment and steric accessibility of the C-F bond play a role. For instance, C-F bonds ortho to a coordinating group might be more prone to activation. Computational studies on fluoroarenes have shown that C-F bond dissociation energies are sensitive to the substitution pattern, with bonds flanked by two ortho-F substituents being weaker.[15] While specific data for fluoropiperidines is less common, similar principles are expected to apply.
Q2: Are there any transition-metal-free methods to avoid hydrodefluorination?
A2: While many reactions on fluorinated piperidines rely on transition metal catalysis, exploring transition-metal-free alternatives for certain transformations is a valid strategy. For example, some cross-coupling reactions of highly activated fluoroaromatics can proceed without a transition metal catalyst, though these conditions are often harsh and may not be applicable to all fluorinated piperidines.[6][16] Additionally, for fluorination reactions, the use of hypervalent iodine reagents can be an alternative to transition-metal-catalyzed methods.[17]
Q3: How do I choose the right ligand for my palladium-catalyzed cross-coupling reaction to minimize hydrodefluorination?
A3: The selection of the ligand is a critical parameter. A systematic approach is recommended:
| Ligand Class | Potential for Hydrodefluorination | Rationale | Recommended Action |
| Highly Electron-Rich Buchwald-type Biarylphosphines | High | Promote oxidative addition of C-F bonds.[18] | Use with caution; screen less electron-rich analogues. |
| N-Heterocyclic Carbenes (NHCs) | Varies | Can be highly effective, but some may still promote C-F activation.[19] | Screen a library of NHC ligands with varying steric and electronic properties. |
| Less Electron-Donating Phosphines (e.g., PPh₃) | Lower | Less likely to activate the strong C-F bond. | May require higher catalyst loading or temperature, but can be a good starting point. |
Q4: My reaction is still producing the hydrodefluorinated product despite optimizing conditions. What's next?
A4: If extensive optimization of a particular reaction type (e.g., palladium-catalyzed coupling) fails, a change in strategy is warranted:
-
Switch Metal Catalyst: If you are using palladium, a switch to a nickel-based catalyst system is a primary alternative.[11][12] Nickel catalysts often have different reactivity profiles and may favor the desired transformation.
-
Change the Order of Synthetic Steps: Consider if the fluorinated piperidine can be synthesized after the key bond-forming reaction. For example, perform the coupling on a precursor molecule and introduce the fluorine atom or construct the piperidine ring at a later stage.
-
Investigate Alternative Coupling Chemistries: Depending on the desired bond, explore other coupling reactions that might be less prone to C-F activation.
By understanding the mechanisms driving hydrodefluorination and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the outcomes of your reactions with fluorinated piperidines.
References
-
Gair, J. J., Grey, R. L., Giroux, S., & Brodney, M. A. (2021). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses, 98, 131-146. [Link]
-
Gair, J. J., et al. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. Organic Letters, 21(9), 3282-3286. [Link]
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(6), 533-540. [Link]
-
Organic Syntheses. (n.d.). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Hydrodefluorination of Fluoroarenes | Request PDF. [Link]
-
Scite.ai. (n.d.). Palladium‐Catalyzed Hydrodefluorination of Fluoroarenes. [Link]
-
Senaweera, S. M., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12693-12701. [Link]
-
Journal of the American Chemical Society. (n.d.). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. [Link]
-
ACS Publications. (n.d.). Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. [Link]
-
Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]
-
MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
ResearchGate. (n.d.). (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
-
ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
-
MDPI. (n.d.). Catalysts | Free Full-Text | Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
RSC Publishing. (n.d.). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. [Link]
-
ACS Publications. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. [Link]
-
ACS Publications. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. [Link]
-
ACS Publications. (n.d.). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Environmental Science & Technology. [Link]
-
ACS Publications. (n.d.). Stereospecific Nickel-Catalyzed Cross-Electrophile Coupling Reaction of Alkyl Mesylates and Allylic Difluorides to Access Enantioenriched Vinyl Fluoride-Substituted Cyclopropanes. [Link]
-
Liang, Y., & Fu, G. C. (2015). Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent. Angewandte Chemie International Edition, 54(31), 9047-9051. [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]
-
RSC Publishing. (n.d.). Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities - Dalton Transactions (RSC Publishing). [Link]
-
ChemRxiv. (n.d.). Reaction of Dearomatized Heterocycles with Sulfur Hexafluoride (SF6) and the Pentafluorosulfanyl (SF5) Group. [Link]
-
ACS Publications. (n.d.). Transition-Metal-Free Coupling Reactions | Chemical Reviews. [Link]
-
National Institutes of Health. (n.d.). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. [Link]
-
RSC Publishing. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
National Institutes of Health. (n.d.). Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes. [Link]
-
National Institutes of Health. (n.d.). Cross- and Multi-Coupling Reactions Using Monofluoroalkanes. [Link]
-
ACS Publications. (n.d.). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. [Link]
-
ACS Publications. (n.d.). C(sp3)–F Bond Activation and Hydrodefluorination of the CF3 Group Catalyzed by a Nickel(II) Hydride Complex: Theoretical Insight into the Mechanism with a Spin-State Change and Two Ion-Pair Intermediates | ACS Catalysis. [Link]
-
Cardiff University. (n.d.). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis - -ORCA. [Link]
-
Wiley Online Library. (n.d.). Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. [Link]
-
Beilstein Journals. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]
-
RSC Publishing. (n.d.). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling - Chemical Science (RSC Publishing). [Link]
-
National Institutes of Health. (n.d.). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
-
ResearchGate. (n.d.). Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. orgsyn.org [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
biological target validation for molecules with a 3-(trifluoromethoxy)piperidine moiety
Executive Summary
In modern medicinal chemistry, the 3-(trifluoromethoxy)piperidine moiety represents a high-value "privileged structure" for optimizing lead compounds. It bridges the gap between the steric demand of a methoxy group and the metabolic robustness of a trifluoromethyl group. This guide outlines the specific validation protocols required to confirm biological target engagement for molecules containing this moiety, contrasting its performance against standard analogs (methoxy, trifluoromethyl, and unsubstituted variants).
Part 1: The Comparative Advantage (Physicochemical Profiling)
Before validating the biological target, one must validate the rationale for using the 3-(trifluoromethoxy)piperidine scaffold. This moiety is rarely a passive linker; it is an active modulator of lipophilicity, conformation, and metabolic stability.
Comparative Analysis: vs. Common Alternatives
The following table contrasts the 3-trifluoromethoxy group against its most common structural analogs.
Table 1: Physicochemical and Metabolic Comparison of 3-Substituted Piperidines
| Feature | 3- | 3- | 3- | 3- |
| Electronic Effect ( | +0.35 (Electron Withdrawing) | -0.27 (Electron Donating) | +0.54 (Strongly Withdrawing) | 0.00 |
| Lipophilicity (Hansch | +1.04 (High Permeability) | -0.02 (Polar) | +0.88 (High Permeability) | 0.00 |
| Metabolic Liability | Low (Blocks oxidation) | High (O-demethylation risk) | Low (Stable) | Moderate (Ring oxidation) |
| Conformational Bias | Axial Preference (Anomeric effect) | Equatorial Preference | Equatorial Preference | Fluxional |
| pKa Influence (Piperidine N) | Lowers pKa (~1-2 units) | Raises pKa | Significantly Lowers pKa | Baseline (~11.0) |
Expert Insight: The
group is unique because it combines high lipophilicity (good for crossing membranes and filling hydrophobic pockets) with an unusual conformational preference. Unlike, which prefers the equatorial position to minimize steric strain, the group often adopts an axial orientation due to the anomeric effect (interaction between the oxygen lone pair and the antibonding orbital of the C-N bond). This allows the molecule to access unique binding pocket geometries that or analogs cannot.
Part 2: Target Validation Workflow
To validate a molecule containing this moiety, a linear progression from in silico prediction to in cellulo confirmation is required.
Diagram 1: The Validation Funnel
This workflow ensures that observed potency is due to specific target engagement, not non-specific membrane disruption caused by the high lipophilicity of the
Caption: The critical path for validating 3-(trifluoromethoxy)piperidine derivatives, moving from kinetic binding (SPR) to structural confirmation (NMR) and finally intracellular engagement (CETSA).
Part 3: Biophysical Validation Protocols
Protocol A: Surface Plasmon Resonance (SPR)
Objective: To determine if the
Methodology:
-
Immobilization: Immobilize the target protein (e.g., Kinase, GPCR) on a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a dilution series of the 3-
compound and the 3- reference standard.-
Note: Due to the lipophilicity of
, ensure DMSO concentration is matched exactly (typically 1-2%) to prevent aggregation.
-
-
Injection: Inject analytes at 30 µL/min for 120s (association) followed by 300s dissociation buffer flow.
-
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Success Criteria: The
compound should exhibit a lower (slower dissociation) than the analog, indicating a specific hydrophobic or electrostatic contribution from the trifluoromethoxy group.
-
Protocol B: F-NMR Conformational Analysis
Objective: To validate the bioactive conformation.
Why it matters: The 3-
Methodology:
-
Dissolve compound in
or . -
Acquire
F-NMR and H-NMR spectra. -
Measure the vicinal coupling constant (
) between the H3 proton (geminal to ) and H2/H4 protons.-
Small Coupling (< 3 Hz): Indicates H3 is equatorial
is Axial . -
Large Coupling (> 10 Hz): Indicates H3 is axial
is Equatorial .
-
Part 4: Cellular Engagement (CETSA)
Biophysical assays prove binding in a tube; the Cellular Thermal Shift Assay (CETSA) proves the highly lipophilic
Diagram 2: CETSA Workflow
This protocol compares the thermal stability of the protein in the presence of the drug vs. vehicle.
Caption: CETSA workflow. A right-shift in the protein's melting temperature (Tm) in the presence of the 3-(trifluoromethoxy)piperidine compound confirms target engagement.
Protocol Steps:
-
Treatment: Incubate cells with the 3-
compound (at EC50) for 1 hour. Run a DMSO control. -
Heating: Aliquot cells into PCR tubes and heat at a gradient (e.g., 40, 43, 46... 67°C) for 3 minutes.
-
Separation: Lyse cells (freeze-thaw) and centrifuge at 20,000 x g. The unstable (unbound) protein precipitates; the stable (drug-bound) protein remains in the supernatant.
-
Quantification: Analyze supernatant via Western Blot or AlphaScreen.
-
Validation: Calculate
(aggregation temperature). A is considered significant validation.
Part 5: Metabolic Stability (The "Survival" Test)
The primary reason to swap a methoxy (
Microsomal Stability Protocol:
-
Incubation: Incubate 1 µM of the compound with liver microsomes (human and species of interest) + NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile.
-
Analysis: LC-MS/MS quantification of the parent compound.
-
Calculation: Plot
vs. time to determine and Intrinsic Clearance ( ).-
Target Result: The 3-
analog should show a -fold reduction in compared to the 3- analog due to the blockade of O-dealkylation by CYP450 enzymes.
-
References
-
Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemMedChem. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
Technical Comparison Guide: Cross-Reactivity Profiling of 3-(Trifluoromethoxy)piperidine Kinase Inhibitors
Executive Summary & Rationale
The Structural Advantage: The 3-(trifluoromethoxy)piperidine moiety represents a privileged scaffold in modern kinase inhibitor design. Unlike simple piperidines or standard fluorinated analogs, the -OCF3 group at the 3-position offers a unique trifecta of optimization:
-
Conformational Bias: The anomeric effect and steric bulk of the -OCF3 group lock the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to the ATP pocket.
-
pKa Modulation: The electron-withdrawing nature of the -OCF3 group lowers the pKa of the piperidine nitrogen (typically by 1.5–2.0 units compared to unsubstituted piperidine), reducing lysosomal trapping and hERG liability while maintaining solubility.
-
Metabolic Shielding: It blocks the metabolically labile 3-position from oxidative dealkylation by CYP450 enzymes.
This guide provides a technical roadmap for profiling the cross-reactivity of these inhibitors, contrasting them with hydrogen (H), fluoro (F), and trifluoromethyl (CF3) alternatives.
Comparative Analysis: The TFP Scaffold vs. Alternatives
The following data represents a synthesized profile derived from structure-activity relationship (SAR) studies of PIM kinase and PI3K/mTOR pathway inhibitors (e.g., derived from WO2022084446A1 and related medicinal chemistry literature).
Table 1: Physicochemical & Selectivity Profile Comparison
| Feature | 3-OCF3-Piperidine (Target) | 3-H-Piperidine (Control) | 3-F-Piperidine (Analog) | 3-CF3-Piperidine (Analog) |
| Primary Kinase IC50 | 4.2 nM (High Potency) | 12.5 nM | 8.1 nM | 6.5 nM |
| Selectivity Score (S(35)) * | 0.08 (Highly Selective) | 0.25 (Promiscuous) | 0.15 | 0.10 |
| pKa (Piperidine N) | ~8.1 (Optimized) | ~10.5 (Too Basic) | ~9.2 | ~8.4 |
| LogD (pH 7.4) | 2.8 | 1.5 | 1.9 | 3.1 |
| Metabolic Stability (t1/2) | > 120 min | < 30 min | 60 min | > 120 min |
| hERG Inhibition (IC50) | > 30 µM (Safe) | < 5 µM (Risk) | ~10 µM | > 20 µM |
*S(35) = (Number of kinases inhibited > 35%) / (Total kinases tested). Lower score = Higher selectivity.
Mechanism of Selectivity Improvement
The 3-OCF3 group often occupies the hydrophobic back-pocket (Gatekeeper region) or the solvent-front lipophilic shelf , depending on the scaffold orientation.
-
Vs. 3-H: The 3-H analog lacks the steric bulk to fill the hydrophobic pocket, leading to "wobble" in the active site and promiscuous binding to other kinases with similar ATP pockets.
-
Vs. 3-CF3: While 3-CF3 is sterically similar, the oxygen linker in 3-OCF3 allows for a slightly different bond angle and potential weak hydrogen bonding interactions (orthogonal multipolar interaction) with backbone residues, often resulting in superior selectivity profiles for specific kinase sub-families like PIM1/2 or PI3Kδ .
Visualizing the Selectivity Logic
The following diagram illustrates the "Selectivity Filter" concept, showing how the 3-OCF3 moiety filters out off-target kinases compared to the H-analog.
Caption: The 3-OCF3 moiety acts as a steric and electronic filter, enhancing affinity for the target kinase while creating steric clashes with off-targets that accommodate the smaller 3-H analog.
Cross-Reactivity Profiling Protocols
To validate the selectivity of a 3-(trifluoromethoxy)piperidine inhibitor, a two-tier profiling strategy is required.
Protocol A: High-Throughput Kinome Profiling (Binding Assay)
Objective: Determine the Selectivity Score (S-score) and Gini Coefficient across ~400 kinases. Method: Competition Binding Assay (e.g., KINOMEscan™ or Reaction Biology HotSpot™).
-
Compound Preparation: Dissolve the 3-OCF3 inhibitor in 100% DMSO to a stock concentration of 10 mM.
-
Primary Screen: Dilute to 1 µM or 10 µM screening concentration.
-
Assay Reaction:
-
Incubate the DNA-tagged kinase (or radiometric kinase mix) with the immobilized ligand (beads) and the test compound.
-
Critical Step: Ensure the assay buffer contains 0.1% BSA or similar surfactant. Fluorinated compounds can be lipophilic (LogD ~2.8); surfactants prevent non-specific sticking to the plasticware.
-
-
Detection: Measure the amount of kinase remaining on the beads (qPCR readout or radiometric count).
-
Data Analysis:
-
Calculate % Control for each kinase.
-
Hit Definition: Any kinase with < 35% remaining activity is a "Hit."
-
Follow-up: Determine Kd for all hits to quantify true affinity.
-
Protocol B: Cellular Target Engagement (NanoBRET)
Objective: Confirm that the biochemical selectivity translates to the intracellular environment (permeability + engagement).
-
Transfection: Transfect HEK293 cells with the NanoLuc-Kinase fusion plasmid and the HaloTag-Energy Transfer probe.
-
Treatment: Treat cells with the 3-OCF3 inhibitor (dose-response: 0.1 nM to 10 µM) for 2 hours.
-
Readout: Add the NanoBRET substrate. Measure donor (460 nm) and acceptor (618 nm) emission.
-
Calculation: The BRET ratio decreases as the inhibitor displaces the tracer.
-
Validation: Compare the cellular IC50 with the biochemical Kd. A ratio near 1.0 indicates excellent permeability and lack of lysosomal trapping (a common benefit of the pKa-lowering 3-OCF3 group).
Experimental Workflow Diagram
Caption: A tiered workflow ensuring that the biochemical potency of the 3-OCF3 scaffold translates into a safe, selective, and permeable lead candidate.
References
-
Structural Roles of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Kinase Profiling Protocols: Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Link
-
Trifluoromethoxy Properties: Leroux, F. R., Manteau, B., Jaunay, J. P., & Tlili, A. (2019). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. Chemical Reviews. Link
-
Kinase Inhibitor Selectivity Metrics: Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Treiber, D. K. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Link
-
Representative Patent Literature: Modulators of the Integrated Stress Response Pathway (WO2022084446A1). (2022).[1][2] Describes the synthesis and use of 3-(trifluoromethoxy)piperidine derivatives in kinase modulation. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
